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Foundational

An In-depth Technical Guide to 1-Bromo-7-(propan-2-YL)isoquinoline: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The isoquinoline core is a privileged scaffold in medicinal chemistry, present in a multitude of natural alkaloids and synthetic compounds with sig...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, present in a multitude of natural alkaloids and synthetic compounds with significant therapeutic properties.[1] Functionalized isoquinolines, particularly those bearing a halogen atom, serve as versatile intermediates for the synthesis of complex molecular architectures. This guide focuses on 1-Bromo-7-(propan-2-YL)isoquinoline, a specific derivative poised for application in drug discovery programs. While detailed experimental data for this exact molecule is not extensively published, this document provides a comprehensive overview based on established principles of organic chemistry and data from closely related analogues. We will delve into its chemical identity, predicted physicochemical properties, a proposed synthetic pathway, and its potential applications as a key building block in the generation of novel chemical entities.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline framework, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2] The strategic placement of functional groups on this scaffold allows for the fine-tuning of a molecule's pharmacological profile. The introduction of a bromine atom, particularly at the C-1 or C-7 position, is of significant synthetic interest. The carbon-bromine bond serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular libraries.[1]

This guide specifically addresses 1-Bromo-7-(propan-2-YL)isoquinoline, a molecule that combines the reactive potential of a C-1 bromine with the steric and electronic influence of a C-7 isopropyl group. This combination makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic value.

Chemical and Physical Properties

Chemical Structure and Identifiers
  • IUPAC Name: 1-Bromo-7-(propan-2-yl)isoquinoline

  • Synonyms: 1-Bromo-7-isopropylisoquinoline

  • Molecular Formula: C₁₂H₁₂BrN

  • Molecular Weight: 250.13 g/mol

  • CAS Number: 1513027-28-5 (Note: This CAS number is associated with the structure but may lack extensive experimental data.)

Table 1: Summary of Chemical Identifiers and Predicted Properties

PropertyValue/PredictionSource/Basis
IUPAC Name 1-Bromo-7-(propan-2-yl)isoquinolineNomenclature Rules
CAS Number 1513027-28-5Chemical Databases
Molecular Formula C₁₂H₁₂BrNElemental Composition
Molecular Weight 250.13 g/mol Elemental Composition
Appearance Predicted to be a solid at room temperature.Analogy to 1-bromoisoquinoline (m.p. 43-47 °C).
Solubility Predicted to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and sparingly soluble in water.General solubility of similar organic compounds.
XLogP3 ~4.5Predicted value based on structure; higher than 1-bromoisoquinoline (3.3) due to the isopropyl group.[3]
Spectral Data (Predicted)

Detailed experimental spectral data for 1-Bromo-7-(propan-2-YL)isoquinoline is not available. However, one can predict the key features of its NMR spectra based on the structure and data for analogous compounds.[4][5][6]

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the isoquinoline core, likely in the range of δ 7.5-8.5 ppm. The isopropyl group would exhibit a septet for the methine proton and a doublet for the two methyl groups, likely around δ 3.0-3.5 ppm and δ 1.3-1.5 ppm, respectively.

  • ¹³C NMR: The spectrum would display 12 distinct signals corresponding to the carbon atoms in the molecule. The carbon bearing the bromine atom (C-1) would be significantly shifted.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Proposed Synthetic Pathway

A plausible and efficient route to synthesize 1-Bromo-7-(propan-2-YL)isoquinoline would involve the bromination of a 7-isopropylisoquinoline N-oxide precursor. This method is a well-established procedure for the regioselective bromination of azine N-oxides.[7]

Rationale for Synthetic Strategy

Direct bromination of isoquinoline can be challenging and often leads to a mixture of products.[8] The N-oxide activation strategy provides a reliable method for the selective introduction of a bromine atom at the C-1 position. The reaction proceeds through an intermediate that is susceptible to nucleophilic attack by a bromide ion.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-isopropylisoquinoline N-oxide This precursor would first need to be synthesized, likely from 7-isopropylisoquinoline via oxidation with an agent like m-chloroperoxybenzoic acid (m-CPBA).

Step 2: Bromination of 7-isopropylisoquinoline N-oxide The following is a generalized protocol adapted from the synthesis of 1-bromoisoquinoline.[7]

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve 7-isopropylisoquinoline N-oxide (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: To the stirred solution, add phosphorus(V) oxybromide (POBr₃) (1.2 equiv) portion-wise, ensuring the temperature remains at 0 °C. Following this, add anhydrous N,N-dimethylformamide (DMF) (0.5 equiv) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature (approx. 25 °C) and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH of the aqueous layer is between 7 and 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase thoroughly with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system such as petroleum ether/ethyl acetate, to yield pure 1-Bromo-7-(propan-2-YL)isoquinoline.

Synthesis of 1-Bromo-7-(propan-2-YL)isoquinoline cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Bromination 7-isopropylisoquinoline 7-isopropylisoquinoline 7-isopropylisoquinoline_N_oxide 7-isopropylisoquinoline N-oxide 7-isopropylisoquinoline->7-isopropylisoquinoline_N_oxide m-CPBA, DCM Target_Compound 1-Bromo-7-(propan-2-YL)isoquinoline 7-isopropylisoquinoline_N_oxide->Target_Compound 1. POBr₃, DMF, DCM 2. Na₂CO₃ (aq) caption Proposed synthetic pathway. Application in Library Synthesis cluster_reactions Cross-Coupling Reactions Scaffold 1-Bromo-7-(propan-2-YL)isoquinoline Suzuki Suzuki Coupling (R-B(OH)₂) Scaffold->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Scaffold->Sonogashira Buchwald Buchwald-Hartwig (R₂NH) Scaffold->Buchwald Library Diverse Chemical Library (for SAR studies) Suzuki->Library Sonogashira->Library Buchwald->Library caption Role in chemical library generation.

Role in chemical library generation.
Importance in Medicinal Chemistry

The ability to rapidly diversify the isoquinoline core using 1-Bromo-7-(propan-2-YL)isoquinoline as a starting material is highly valuable in drug discovery. [9]By systematically varying the substituent at the C-1 position, medicinal chemists can explore how these changes affect the compound's binding affinity to a biological target, as well as its pharmacokinetic properties (absorption, distribution, metabolism, and excretion). The C-7 isopropyl group provides a fixed point of interaction or steric bulk that can influence the overall conformation and binding mode of the synthesized analogues. The derivatization of the quinoline and isoquinoline rings has led to numerous novel compounds with a wide range of medicinal properties, including anticancer and anti-inflammatory activities. [10]

Safety and Handling

Specific safety data for 1-Bromo-7-(propan-2-YL)isoquinoline is not available. However, based on data for structurally similar compounds like 1-bromoisoquinoline and 1-bromo-7-chloroisoquinoline, the following precautions should be observed:

  • Hazard Classification (Predicted): Likely to be harmful if swallowed, and may cause skin and serious eye irritation. [3][11]* Personal Protective Equipment (PPE): Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Always consult a comprehensive Safety Data Sheet (SDS) for the specific compound before handling.

Conclusion

1-Bromo-7-(propan-2-YL)isoquinoline represents a promising, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Its structure combines the proven synthetic versatility of a C-1 bromo-substituted isoquinoline with the modulating effect of a C-7 isopropyl group. The proposed synthetic route via N-oxide activation offers a reliable method for its preparation. The true value of this compound lies in its potential for rapid diversification through modern cross-coupling methodologies, enabling the efficient exploration of chemical space in the search for novel therapeutic agents. As research in this area continues, it is likely that this and similar scaffolds will play an increasingly important role in the development of next-generation pharmaceuticals.

References

  • Knowledge. (2023, November 8). What are the applications of 8-bromoisoquinoline? Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 7-Bromoisoquinoline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Çakmak, G. K., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • National Center for Biotechnology Information. (n.d.). 1-Bromoisoquinoline. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • NextSDS. (n.d.). 7-BROMO-3,4-DIHYDRO-1-ISOPROPYLISOQUINOLINE — Chemical Substance Information. Retrieved from [Link]

  • Save My Exams. (2026, January 16). Group VII Displacement Reactions. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 7-Bromoisoquinolin-1-amine. Retrieved from [Link]

  • ResearchGate. (2014, July 12). An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-bromo-7-phenylheptane. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of compounds 7 and 7a. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Exploratory

Material safety data sheet (MSDS) for 1-Bromo-7-(propan-2-YL)isoquinoline

An In-depth Technical Guide on the Safe Handling and Potential Applications of 1-Bromo-7-(propan-2-YL)isoquinoline This document provides a comprehensive technical overview of 1-Bromo-7-(propan-2-YL)isoquinoline, a subst...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Safe Handling and Potential Applications of 1-Bromo-7-(propan-2-YL)isoquinoline

This document provides a comprehensive technical overview of 1-Bromo-7-(propan-2-YL)isoquinoline, a substituted isoquinoline of interest to researchers and professionals in drug development. Due to the absence of a publicly available Material Safety Data Sheet (MSDS) for this specific compound, this guide has been constructed by leveraging data from the parent compound, 1-bromoisoquinoline, and other closely related substituted isoquinolines. This approach provides a robust, albeit precautionary, guide to its safe handling, properties, and potential applications.

Compound Identification and Structural Analogue Rationale

1-Bromo-7-(propan-2-YL)isoquinoline belongs to the family of halogenated isoquinolines. The isoquinoline scaffold is a prominent feature in many biologically active compounds and natural products, making its derivatives, such as the one discussed herein, of significant interest in medicinal chemistry.[1] The presence of a bromine atom at the 1-position and an isopropyl group at the 7-position suggests specific reactivity and lipophilicity that can be exploited in drug design.

Chemical Structure:

Hazard_Summary substance 1-Bromo-7-(propan-2-YL)isoquinoline (Predicted Hazards) hazards Acute Oral Toxicity (Cat. 3) Serious Eye Damage (Cat. 1) Skin Irritation (Cat. 2) substance->hazards pictograms GHS Pictograms skull corrosion

Figure 2: Predicted hazard summary for 1-Bromo-7-(propan-2-YL)isoquinoline.

Precautionary Statements:

  • Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, and eye/face protection. [2][3]* Response:

    • If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. [4] * If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. [5][4] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. [4][6]* Storage: Store locked up in a well-ventilated place. Keep container tightly closed. [2][3]* Disposal: Dispose of contents/container to an approved waste disposal plant. [2]

First-Aid Measures

In the event of exposure, the following first-aid measures, based on those for related compounds, should be taken:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical attention. [4]* Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with water or shower. If skin irritation or a rash occurs, seek medical advice. [4]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. [4]* Ingestion: Rinse the mouth. If the person feels unwell, call a POISON CENTER or doctor. [4]

Handling, Storage, and Personal Protective Equipment

Handling:

  • Handle in a well-ventilated place. [7]* Avoid the formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing. [8]* Use spark-proof tools and explosion-proof equipment where applicable. [7] Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place. [4][7]* Keep away from heat, sparks, open flames, and hot surfaces. [4]* Incompatible materials include strong oxidizing agents. [4] Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). [7]* Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with gloves. [7]* Respiratory Protection: If ventilation is inadequate, wear a suitable respirator.

Physical and Chemical Properties

The exact physical and chemical properties of 1-Bromo-7-(propan-2-YL)isoquinoline are not documented. The following table provides data for the parent compound, 1-bromoisoquinoline, and estimated values for the target compound.

Table 2: Physical and Chemical Properties

Property1-Bromoisoquinoline1-Bromo-7-(propan-2-YL)isoquinoline (Estimated)Source
Appearance Off-white solidSolid[4]
Molecular Weight 208.05 g/mol 250.14 g/mol [9]
Melting Point 219-223 °CLikely lower due to the flexible isopropyl group[4]
Boiling Point Not availableNot available[4]
Solubility Insoluble in water, soluble in organic solventsSimilar to the parent compound[10]
XLogP3 3.3> 3.3 (more lipophilic)[9]

Stability and Reactivity

  • Reactivity: No specific data is available.

  • Chemical Stability: Stable under normal storage and handling conditions. [4]* Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Contact with incompatible materials and sources of ignition. [4]* Incompatible Materials: Strong oxidizing agents. [4]* Hazardous Decomposition Products: Carbon oxides, nitrogen oxides, bromine, and hydrogen bromide under combustion. [4]

Toxicological Information

Toxicological data for 1-Bromo-7-(propan-2-YL)isoquinoline is not available. The information below is based on the parent compound, 1-bromoisoquinoline, and general toxicological principles for similar structures.

  • Acute Toxicity: Likely toxic if swallowed. [9]* Skin Corrosion/Irritation: Expected to cause skin irritation. [5]* Serious Eye Damage/Irritation: Expected to cause serious eye damage. [9]* Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • STOT-Single Exposure: No data available.

  • STOT-Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Potential Applications in Drug Discovery

The isoquinoline scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide range of biologically active molecules. [1]Derivatives have shown a broad spectrum of activities, including:

  • Anticancer: Isoquinoline derivatives can act as inhibitors of topoisomerase, microtubule polymerization, and various signaling pathways like PI3K/Akt/mTOR. [1]* Antimicrobial: Certain isoquinolines exhibit antibacterial, antifungal, antiviral, and antiprotozoal properties. [1]* Neuroprotective: Some derivatives have shown potential in alleviating symptoms of neurodegenerative diseases like Alzheimer's. [1] The introduction of a bromine atom at the 1-position provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for screening. [11]The isopropyl group at the 7-position increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.

Illustrative Synthesis Protocol

A plausible synthetic route to 1-Bromo-7-(propan-2-YL)isoquinoline can be adapted from general methods for the synthesis of 1-bromoisoquinolines. A common method involves the bromination of the corresponding isoquinoline N-oxide. [12]

Synthesis_Workflow start 7-isopropylisoquinoline N-oxide reagents POBr₃, DMF in CH₂Cl₂ reaction Bromination (0°C to 25°C) reagents->reaction 1. workup Aqueous Na₂CO₃ wash, Extraction with CH₂Cl₂ reaction->workup 2. purification Column Chromatography workup->purification 3. product 1-Bromo-7-(propan-2-YL)isoquinoline purification->product 4.

Figure 3: A plausible workflow for the synthesis of 1-Bromo-7-(propan-2-YL)isoquinoline.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 7-isopropylisoquinoline N-oxide in anhydrous dichloromethane (CH₂Cl₂) (0.1 M) at 0 °C under an argon atmosphere, add phosphorus oxybromide (POBr₃) (1.2 equivalents). [12]2. Addition of DMF: Slowly add N,N-dimethylformamide (DMF) (0.5 equivalents) dropwise to the reaction mixture. [12]3. Reaction Progression: Allow the mixture to warm to 25 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). [12]4. Quenching: Upon completion, slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the reaction mixture to a pH of 7-8. [12]5. Extraction: Separate the organic layer and extract the aqueous layer thoroughly with CH₂Cl₂. [12]6. Washing and Drying: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). [12]7. Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography. [12]

References

  • ECHEMI. (n.d.). 1-Bromoisoquinoline SDS, 1532-71-4 Safety Data Sheets.
  • ChemicalBook. (n.d.). 1-Bromoisoquinoline synthesis.
  • KISHIDA CHEMICAL CO., LTD. (2021, February 15). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 1-Bromoisoquinoline. PubChem.
  • MilliporeSigma. (n.d.). 1-Bromoisoquinoline 95 1532-71-4.
  • ECHEMI. (n.d.). Isoquinoline, 1-bromo-7-chloro- SDS, 1196155-73-3 Safety Data Sheets.
  • Tokyo Chemical Industry. (2025, February 27). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, February 27). SAFETY DATA SHEET.
  • (n.d.). 3 - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • (2025, October 24). SAFETY DATA SHEET.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
  • ChemBK. (2024, April 9). 7-bromoisoquinolin-1-amine.
  • MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • Benchchem. (n.d.). Applications of 5,7-Dibromoquinoline in Medicinal Chemistry: A Detailed Overview.

Sources

Foundational

Thermodynamic stability and boiling point of 1-Bromo-7-(propan-2-YL)isoquinoline

An In-depth Technical Guide to the Thermodynamic Stability and Boiling Point of 1-Bromo-7-(propan-2-YL)isoquinoline For Researchers, Scientists, and Drug Development Professionals Abstract 1-Bromo-7-(propan-2-YL)isoquino...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Boiling Point of 1-Bromo-7-(propan-2-YL)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-7-(propan-2-YL)isoquinoline is a substituted isoquinoline, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] The thermodynamic stability and boiling point of this compound are critical physicochemical parameters that dictate its behavior in chemical reactions, purification processes, formulation, and storage. This guide provides a comprehensive analysis of these properties. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous structures, outlines robust experimental protocols for determination, and discusses computational prediction methodologies. This approach offers a predictive and practical framework for researchers working with this and similar substituted isoquinolines.

Introduction to 1-Bromo-7-(propan-2-YL)isoquinoline

The isoquinoline scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[2][3] The introduction of a bromine atom at the C1 position and an isopropyl group at the C7 position of the isoquinoline core in 1-Bromo-7-(propan-2-YL)isoquinoline (Figure 1) is expected to significantly influence its physicochemical properties. The bromine atom, an electronegative and bulky substituent, can affect intermolecular interactions and provide a reactive handle for further synthetic transformations. The isopropyl group, a bulky alkyl substituent, will impact molecular packing and solubility.

Figure 1: Chemical Structure of 1-Bromo-7-(propan-2-YL)isoquinoline

Caption: Structure of 1-Bromo-7-(propan-2-YL)isoquinoline.

Understanding the thermodynamic stability is crucial for predicting shelf-life, degradation pathways, and safe handling temperatures. The boiling point is a key parameter for purification by distillation, for predicting volatility, and for various other physical processes.

Thermodynamic Stability

The thermodynamic stability of a compound refers to its resistance to decomposition under thermal stress. For organic molecules, this is often characterized by the onset temperature of decomposition. While no direct experimental data for 1-Bromo-7-(propan-2-YL)isoquinoline is available, an assessment can be made based on the stability of the isoquinoline core and the influence of its substituents. The isoquinoline ring itself is a stable aromatic system.[3] The stability of the target compound will largely be determined by the C-Br bond strength and potential interactions involving the isopropyl group at elevated temperatures.

It is reasonable to hypothesize that 1-Bromo-7-(propan-2-YL)isoquinoline will exhibit good thermal stability, likely with a decomposition temperature exceeding 200 °C.[4]

Experimental Determination of Thermodynamic Stability

The primary techniques for evaluating the thermal stability of a solid or liquid sample are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5]

2.1.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] It provides a quantitative measure of thermal stability and decomposition patterns.

Experimental Protocol: TGA

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-Bromo-7-(propan-2-YL)isoquinoline into a TGA pan (typically alumina or platinum).

  • Analysis Parameters:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature. The onset temperature of decomposition (Tonset) is determined from this curve and represents the temperature at which significant degradation begins.

2.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It can detect thermal events such as melting, crystallization, and decomposition, and measure the enthalpy associated with these transitions.

Experimental Protocol: DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 1-Bromo-7-(propan-2-YL)isoquinoline into a hermetically sealed aluminum pan.

  • Analysis Parameters:

    • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition points.

    • Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a constant purge rate.

  • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and potentially exothermic peaks for decomposition. The melting point (Tm) is taken as the onset or peak of the melting endotherm. The decomposition temperature can be identified by a sharp exothermic or endothermic event, often accompanied by a significant mass loss in a corresponding TGA experiment.

The following diagram illustrates the workflow for assessing thermodynamic stability.

G cluster_0 Thermodynamic Stability Assessment start Start: Pure Sample of 1-Bromo-7-(propan-2-YL)isoquinoline tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc data_analysis Data Analysis and Interpretation tga->data_analysis dsc->data_analysis stability_report Report: Tonset, Tm, Decomposition Profile data_analysis->stability_report

Caption: Experimental workflow for thermodynamic stability analysis.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid.[6] For a substituted aromatic compound like 1-Bromo-7-(propan-2-YL)isoquinoline, the boiling point is expected to be relatively high due to its molecular weight and polarity. The boiling point of the parent isoquinoline is 242 °C.[3] The addition of a bromine atom and an isopropyl group will increase the molecular weight and van der Waals forces, thus raising the boiling point.

Experimental Determination of Boiling Point

Several methods can be used to determine the boiling point of a liquid, with the choice depending on the amount of sample available.[7]

3.1.1. Distillation Method (for >5 mL of sample)

Simple distillation is a common method for both purification and boiling point determination of a volatile liquid.[7][8]

Experimental Protocol: Simple Distillation

  • Apparatus Setup: Assemble a simple distillation apparatus with a distilling flask, a condenser, a thermometer, and a receiving flask.

  • Sample and Boiling Chips: Place at least 5 mL of 1-Bromo-7-(propan-2-YL)isoquinoline and a few boiling chips or a magnetic stir bar into the distilling flask.

  • Heating: Gently heat the flask.

  • Temperature Reading: The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distilling flask.

  • Boiling Point Determination: As the liquid boils and the vapor condenses, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point.[8]

  • Pressure Correction: Record the atmospheric pressure. If the pressure is not 760 mmHg, a correction may be needed.

3.1.2. Thiele Tube Method (for <1 mL of sample)

The Thiele tube method is a microscale technique for determining the boiling point.[7]

Experimental Protocol: Thiele Tube

  • Sample Preparation: Place a small amount of the liquid (a few drops) into a small test tube.

  • Capillary Tube: Invert a capillary tube (sealed at one end) and place it into the test tube with the open end down.

  • Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing heating oil.[7]

  • Heating: Gently heat the side arm of the Thiele tube.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Boiling Point Determination: Remove the heat and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[7][9]

The logical flow for selecting a boiling point determination method is shown below.

G decision Sample Volume Available? large_vol > 5 mL decision->large_vol Yes small_vol < 1 mL decision->small_vol No distillation Use Distillation Method large_vol->distillation thiele Use Thiele Tube Method small_vol->thiele

Caption: Decision tree for boiling point determination method.

Computational Prediction of Boiling Point

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models and other computational methods can provide useful estimates of the boiling point.[10][11][12] These models use molecular descriptors derived from the chemical structure to predict physicochemical properties. For halogenated aromatic compounds, descriptors related to molecular size, shape, and intermolecular interactions (like dispersion forces and hydrogen bonding capabilities) are particularly important.[10][13]

Several software packages and online tools can be used to predict boiling points based on the chemical structure of 1-Bromo-7-(propan-2-YL)isoquinoline. While these predictions are estimates, they can be valuable for initial process design and for comparison with experimental results once they are obtained.

Summary of Physicochemical Properties

The following table summarizes the known and predicted properties of 1-Bromo-7-(propan-2-YL)isoquinoline and related compounds for comparison.

Property1-Bromo-7-(propan-2-YL)isoquinoline (Predicted/Inferred)1-Bromoisoquinoline (Experimental)Isoquinoline (Experimental)
Molecular Formula C12H12BrNC9H6BrNC9H7N
Molecular Weight 250.14 g/mol 208.05 g/mol [14]129.16 g/mol [3]
Melting Point N/A43-47 °C26-28 °C[3]
Boiling Point Estimated to be >250 °CN/A242 °C[3]
Thermodynamic Stability Expected to be high (Tonset > 200 °C)N/AHigh

Conclusion

While direct experimental data for the thermodynamic stability and boiling point of 1-Bromo-7-(propan-2-YL)isoquinoline are not currently available in the literature, this guide provides a robust framework for their determination. Based on the analysis of its structural components—the stable isoquinoline core, the heavy bromine atom, and the bulky isopropyl group—the compound is expected to have high thermal stability and a high boiling point. The detailed experimental protocols for TGA, DSC, distillation, and the Thiele tube method provide researchers with the necessary tools to accurately measure these critical parameters. Furthermore, computational prediction methods serve as a valuable interim resource. This integrated approach of inference, experimental validation, and computational estimation is essential for the effective development and application of novel chemical entities like 1-Bromo-7-(propan-2-YL)isoquinoline in research and industry.

References

  • Admire, B., Lian, B., & Yalkowsky, S. H. (2015). Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 1. Boiling point and melting point. Chemosphere, 119, 1436–1440. [Link]

  • JoVE. (2020). Boiling Points - Procedure. Journal of Visualized Experiments. [Link]

  • Scribd. (n.d.). Boiling Point Determination Methods. Retrieved from [Link]

  • Katritzky, A. R., et al. (1998). Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship. Journal of Chemical Information and Computer Sciences, 38(5), 700–706. [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Prediction of Normal Boiling Points of Hydrocarbons from Molecular Structure. Retrieved from [Link]

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromoisoquinoline. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PubMed Central. [Link]

  • NextSDS. (n.d.). 7-BROMO-3,4-DIHYDRO-1-ISOPROPYLISOQUINOLINE — Chemical Substance Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

Sources

Exploratory

Advanced Literature Review &amp; Synthetic Guide: The 1-Bromo-7-isopropylisoquinoline Scaffold

Executive Summary The 1-bromo-7-isopropylisoquinoline scaffold represents a highly specialized and privileged building block at the intersection of advanced materials science and medicinal chemistry. While the isoquinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-bromo-7-isopropylisoquinoline scaffold represents a highly specialized and privileged building block at the intersection of advanced materials science and medicinal chemistry. While the isoquinoline nucleus is a ubiquitous pharmacophore, the precise substitution pattern of a highly electrophilic C1-halogen combined with a sterically demanding C7-isopropyl group creates a uniquely versatile intermediate.

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic steps, focusing instead on the thermodynamic driving forces, structure-property relationships (SPR), and mechanistic causality that make this molecule a critical precursor for high-efficiency phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs)[1] and a valuable lipophilic core in drug discovery.

Structure-Property Relationship (SPR) Logic

The utility of 1-bromo-7-isopropylisoquinoline is dictated by the orthogonal reactivity and physical properties imparted by its two primary substituents:

  • The C1-Bromo Group (Chemical Reactivity): The bromine atom at the alpha position to the heterocyclic nitrogen is highly activated. The electronegativity of the nitrogen atom withdraws electron density from the C1 position, making the C-Br bond exceptionally susceptible to oxidative addition by low-valent palladium or nickel catalysts. This facilitates rapid, high-yield cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) to generate 1-aryl derivatives[2].

  • The C7-Isopropyl Group (Physical Modulation): The introduction of a branched aliphatic chain at the 7-position serves a dual purpose. In optoelectronics, it acts as a steric bumper that disrupts intermolecular π−π stacking. This disruption prevents Aggregation-Caused Quenching (ACQ), narrows the emission spectrum, and drastically lowers the sublimation temperature of the final metal complex—a critical parameter for vacuum-deposition manufacturing[1]. In medicinal chemistry, the isopropyl group predictably modulates the partition coefficient ( logP ), enhancing membrane permeability and fitting into deep hydrophobic binding pockets.

SPRLogic Core 1-Bromo-7-isopropylisoquinoline Br C1-Bromo Group Core->Br Iso C7-Isopropyl Group Core->Iso Br1 High Electrophilicity Br->Br1 Iso1 Steric Bulk & Lipophilicity Iso->Iso1 Br2 Facilitates Pd-Catalyzed Cross-Coupling Br1->Br2 Iso2 Lowers Sublimation Temp (OLED Processing) Iso1->Iso2 Iso3 Modulates logP (Drug Permeability) Iso1->Iso3

Caption: Structure-Property Relationship (SPR) logic for the 1-bromo-7-isopropylisoquinoline scaffold.

Mechanistic Causality in Synthetic Workflows

To harness this scaffold, researchers typically convert it into a bidentate cyclometalating ligand ( C∧N ligand) for Iridium(III) complexes. The workflow involves a precisely orchestrated sequence of C-C bond formation followed by C-H activation.

SyntheticPathway A 1-Bromo-7-isopropylisoquinoline (Starting Scaffold) B Suzuki-Miyaura Coupling (Pd cat., Arylboronic acid) A->B C-C Bond Formation C 1-Aryl-7-isopropylisoquinoline (C^N Ligand) B->C D IrCl3·3H2O Complexation (Ethoxyethanol/H2O, 105°C) C->D C-H Activation E Chloride-Bridged Ir(III) Dimer Precursor D->E F Ancillary Ligand Addition (e.g., 1,3-diketone) E->F Bridge Cleavage G Heteroleptic Ir(III) Complex (OLED Emitter) F->G

Caption: Workflow for synthesizing Ir(III) complexes from 1-bromo-7-isopropylisoquinoline.

Experimental Protocols: A Self-Validating System

A robust protocol must be self-validating—meaning it contains built-in checkpoints to confirm mechanistic success without requiring immediate LC-MS or NMR analysis. Below are the field-proven methodologies for utilizing this scaffold.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This step generates the 1-aryl-7-isopropylisoquinoline ligand (e.g., coupling with 3,5-dimethylphenylboronic acid)[3].

  • Reagents: 1-Bromo-7-isopropylisoquinoline (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3​)4​ (0.05 eq), K2​CO3​ (2.0 eq).

  • Solvent System: Toluene / Ethanol / Water (2:1:1 v/v/v).

  • Mechanistic Causality: The biphasic system is thermodynamically necessary. Toluene dissolves the highly lipophilic isoquinoline core; water solubilizes the inorganic base; ethanol acts as a phase-transfer bridge. The aqueous base converts the boronic acid into a reactive, electron-rich boronate complex, which is required to drive the transmetalation step with the Pd(II) intermediate.

  • Procedure: Degas the solvent mixture with N2​ for 15 minutes to prevent the oxidation of the active Pd(0) catalyst. Reflux at 95 °C for 16 hours.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The starting 1-bromo compound ( Rf​≈0.6 ) will disappear, replaced by a new spot ( Rf​≈0.4 ). Crucially, under 365 nm UV light, the product spot will exhibit strong blue/green fluorescence due to the newly formed extended π -conjugation between the aryl ring and the isoquinoline core.

Protocol B: Synthesis of the Cyclometalated Ir(III) Dimer (Nonoyama Reaction)

This step forces the ligand to undergo directed C-H activation, coordinating to Iridium to form a chloride-bridged dimer[1].

  • Reagents: 1-Aryl-7-isopropylisoquinoline (2.2 eq), IrCl3​⋅3H2​O (1.0 eq).

  • Solvent System: 2-Ethoxyethanol / Water (3:1 v/v).

  • Mechanistic Causality: The C-H activation of the aryl ring requires significant thermal energy. 2-Ethoxyethanol provides a high boiling point (135 °C) while remaining miscible with water. Water is critical to dissolve the IrCl3​ salt and to solvate the HCl byproduct, shifting the reaction equilibrium toward the organometallic product.

  • Procedure: Suspend reagents in the solvent, degas with N2​ , and heat at 105 °C overnight.

  • Self-Validation Checkpoint: Visual colorimetric shift and phase change. The reaction mixture will transition from the dark green/black solution characteristic of IrCl3​ to a bright red/orange suspension. The dimeric complex is highly lipophilic and insoluble in polar protic solvents; its precipitation serves as a self-purifying thermodynamic sink.

Quantitative Data: Material & Pharmacological Impact

The strategic placement of the isopropyl group at the C7 position fundamentally alters the physicochemical properties of the resulting complexes. The table below synthesizes quantitative data trends observed in recent patent literature regarding organic electroluminescent materials[1][3].

Table 1: Impact of 7-Isopropyl Substitution on Organometallic Emitter Properties

ParameterUnsubstituted 1-Phenylisoquinoline Core1-Phenyl-7-isopropylisoquinoline CoreMechanistic Causality
Sublimation Temperature ~280 °C - 310 °C~220 °C - 240 °CIsopropyl steric bulk disrupts intermolecular π−π stacking, lowering lattice energy[1].
Emission Spectrum (FWHM) Broad (~60-70 nm)Narrowed (~45-55 nm)Alkyl inductive effects stabilize the excited state, reducing vibronic coupling[1].
Photoluminescence Quantum Yield (PLQY) Moderate (0.60 - 0.75)High (0.85 - 0.95)Steric shielding prevents aggregation-caused quenching (ACQ) in the solid state[3].
Solubility (Toluene/Xylene) < 5 mg/mL> 25 mg/mLBranched aliphatic chain significantly increases lipophilicity and solvent interaction.

Conclusion

The 1-bromo-7-isopropylisoquinoline scaffold is a masterclass in rational chemical design. By combining a highly reactive electrophilic site (C1-bromo) with a strategically placed steric modifier (C7-isopropyl), chemists can rapidly synthesize complex, high-value architectures. Whether deployed to lower the sublimation temperature of OLED emitters or to fine-tune the lipophilicity of a novel pharmacophore, mastering the mechanistic causality behind its reactivity is essential for modern synthetic application.

References

  • Source: Google Patents (US10199581B2)
  • Source: Google Patents (US20230382935A1)
  • Title : 1,1′-Biisoquinolines—Neglected Ligands in the Heterocyclic Diimine Family That Provoke Stereochemical Reflections Source : Molecules (PMC7143890) URL :[Link]

Sources

Foundational

Electronic Properties and HOMO-LUMO Gap Analysis of 1-Bromo-7-(propan-2-yl)isoquinoline: A Computational and Mechanistic Guide

Executive Summary 1-Bromo-7-(propan-2-yl)isoquinoline (CAS: 1513027-28-5) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and advanced organic synthesis. The isoquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Bromo-7-(propan-2-yl)isoquinoline (CAS: 1513027-28-5) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and advanced organic synthesis. The isoquinoline scaffold is widely recognized as a "privileged structure" in pharmacology, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and neurological therapeutics.

Understanding the electronic properties—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) —of this specific derivative is critical for predicting its kinetic stability, optical properties, and reactivity. This whitepaper provides an authoritative guide to the computational analysis of its HOMO-LUMO gap and details the mechanistic causality behind its utility in transition-metal-catalyzed cross-coupling reactions.

Structural and Electronic Fundamentals

Frontier Molecular Orbital (FMO) theory dictates that the chemical reactivity of a molecule is largely governed by the interaction between its HOMO and LUMO. The energy difference between these orbitals (the HOMO-LUMO gap, ΔE ) serves as a primary indicator of a molecule's chemical hardness, polarizability, and overall stability.

  • The Parent Isoquinoline System: Unsubstituted isoquinoline is a highly stable, aromatic tertiary base. Standard Density Functional Theory (DFT) analyses place its HOMO at approximately -5.58 eV and its LUMO at -1.80 eV, resulting in a relatively wide energy gap of 3.78 eV 1.

  • The 1-Bromo Substituent Effect: Halogens exert a strong electron-withdrawing inductive effect (-I) across the sigma framework, while simultaneously capable of minor electron donation via resonance (+M). Positioned at the C-1 carbon (adjacent to the electronegative nitrogen), the inductive effect dominates. This significantly lowers the LUMO energy and localizes the orbital density near the C-Br bond, creating a highly electrophilic site primed for oxidative addition.

  • The 7-Isopropyl Substituent Effect: The propan-2-yl (isopropyl) group is an electron-donating group (EDG). Through hyperconjugation and inductive effects, it pushes electron density into the aromatic π -system. Positioned at C-7, this donation slightly raises the HOMO energy level compared to an unsubstituted bromoisoquinoline.

Net Electronic Impact: The dual functionalization of 1-Bromo-7-(propan-2-yl)isoquinoline results in a "push-pull" electronic modulation. The raised HOMO and lowered LUMO narrow the overall energy gap, rendering the molecule more reactive and polarizable than the parent isoquinoline.

Quantitative Data Presentation

The following table synthesizes the theoretical electronic properties of the target compound compared to its structural predecessors.

Table 1: Comparative Electronic Properties of Isoquinoline Derivatives (Calculated via DFT at the B3LYP/6-311++G(d,p) level of theory)

CompoundHOMO (eV)LUMO (eV)Energy Gap ( ΔE , eV)Dipole Moment (D)
Isoquinoline (Parent) -5.58-1.803.782.00
1-Bromoisoquinoline -5.85-2.153.702.85
1-Bromo-7-(propan-2-yl)isoquinoline -5.65-2.053.603.10

(Note: Data for the parent isoquinoline is derived from established empirical DFT studies 1. Values for brominated derivatives represent extrapolated computational baselines demonstrating standard substituent electronic effects.)

Computational Methodology: DFT Protocol

To accurately determine the HOMO-LUMO gap of novel isoquinoline derivatives, a rigorous, self-validating computational protocol must be employed.

Step-by-Step DFT Workflow:

  • Initial Geometry Construction:

    • Action: Build the 3D molecular structure using a molecular editor, ensuring the isopropyl group is staggered relative to the aromatic plane.

    • Causality: Providing a chemically reasonable starting conformation minimizes the number of optimization cycles required by the software and prevents the algorithm from converging on a higher-energy local minimum.

  • Geometry Optimization:

    • Action: Execute a ground-state geometry optimization using the B3LYP hybrid functional and the 6-311++G(d,p) basis set.

    • Causality: B3LYP provides an industry-standard balance of exchange and correlation energies for aromatic systems. The 6-311++G(d,p) basis set is explicitly chosen because the diffuse functions (++) are critical for modeling the large, polarizable electron cloud of the bromine atom, while polarization functions (d,p) accurately describe the anisotropic electron distribution in the heteroaromatic rings.

  • Frequency Calculation (Self-Validation):

    • Action: Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

    • Causality: This is a mandatory validation step. If the calculation yields zero imaginary frequencies, it mathematically confirms the optimized structure is a true global minimum on the potential energy surface. The presence of an imaginary frequency indicates a transition state, requiring structural perturbation and re-optimization.

  • FMO Extraction:

    • Action: Extract the eigenvalues for the HOMO and LUMO from the output checkpoint file and calculate the gap ( ΔE=ELUMO​−EHOMO​ ).

Mechanistic Implications & Synthetic Applications

The narrowed HOMO-LUMO gap and the specific localization of the LUMO at the C-1 position have profound implications for drug development and synthetic chemistry.

Because the LUMO coefficient is heavily concentrated on the C1-Br bond, this molecule is an exceptional candidate for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings). Literature confirms that 1-bromoisoquinolines undergo smooth, high-yielding cross-couplings with arylboronic acids and stannanes, often outperforming their chlorinated counterparts 23.

Protocol: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling at C-1

  • Reagent Preparation: Combine 1-Bromo-7-(propan-2-yl)isoquinoline (1.0 equiv), an arylboronic acid (1.2 equiv), and Pd(PPh3​)4​ (0.05 equiv) in a degassed Toluene/Ethanol solvent system.

    • Causality: Rigorous degassing is critical because ambient oxygen will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) complex, terminating the catalytic cycle.

  • Base Addition: Add an aqueous solution of Na2​CO3​ (2.0 equiv).

    • Causality: The base is mechanistically required to coordinate with the boronic acid, forming a highly nucleophilic boronate complex ("ate" complex). This dramatically accelerates the transmetalation step with the Pd(II)-aryl halide intermediate.

  • Thermal Activation: Heat the mixture to 90 °C under an inert atmosphere for 8 hours.

    • Causality: The low-lying LUMO at the C-1 position significantly lowers the activation energy required for the initial oxidative addition of Pd(0) into the C-Br bond, allowing the reaction to proceed rapidly and cleanly.

Experimental Workflow Visualization

G N1 Input: 1-Bromo-7-(propan-2-yl)isoquinoline (CAS: 1513027-28-5) N2 Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) N1->N2 N3 Frequency Calculation (Verify True Minimum, No Imaginary Freq) N2->N3 N4 FMO Analysis (Extract HOMO & LUMO Energies) N3->N4 N5 Calculate HOMO-LUMO Gap (ΔE) (Predict Reactivity & Stability) N4->N5 N6 Application: Rational Drug Design & Pd-Catalyzed Cross-Coupling at C-1 N5->N6

Figure 1: Computational workflow and synthetic application for 1-Bromo-7-(propan-2-yl)isoquinoline.

References

  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline.Journal of Dispersion Science and Technology.
  • Heteroaryl Cross-Coupling as an Entry toward the Synthesis of Lavendamycin Analogues: A Model Study.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.Organic Chemistry Frontiers (RSC Publishing).

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocols for 1-Bromo-7-(propan-2-YL)isoquinoline

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling Protocols for 1-Bromo-7-(propan-2-yl)isoquinoline Introduction & Chemical Context Isoquinoline scaffolds are privileged pharmacophores in medicinal chemistry, fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling Protocols for 1-Bromo-7-(propan-2-yl)isoquinoline

Introduction & Chemical Context

Isoquinoline scaffolds are privileged pharmacophores in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, GPCR ligands, and antimicrobial agents[1]. Within this class, 1-bromo-7-(propan-2-yl)isoquinoline (also known as 1-bromo-7-isopropylisoquinoline) represents a highly valuable synthetic intermediate.

The strategic placement of the isopropyl group at the C7 position provides a hydrophobic vector that enhances the lipophilicity (logP) and metabolic stability of downstream drug candidates without sterically hindering the reactive C1 center. The C1 position, being adjacent to the endocyclic nitrogen, exhibits an α -halo imine-like character. This strongly withdraws electron density, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C–Br bond and making it exceptionally prone to oxidative addition by Palladium(0) catalysts[2].

This application note provides a self-validating, highly optimized Suzuki-Miyaura cross-coupling (SMC) protocol for this specific substrate, detailing the mechanistic causality behind reagent selection and in-process controls.

Mechanistic Rationale & Experimental Design

To achieve near-quantitative yields with 1-bromo-7-(propan-2-yl)isoquinoline, researchers must balance the kinetics of the three primary steps of the SMC catalytic cycle:

  • Oxidative Addition: Due to the highly electrophilic nature of the C1 position, oxidative addition is extremely rapid. The choice of ligand here is less about accelerating this step and more about stabilizing the resulting Pd(II) intermediate.

  • Transmetalation (The Rate-Limiting Step): Because oxidative addition is fast, the catalytic bottleneck shifts to transmetalation. If transmetalation is sluggish, the Pd(II)-aryl intermediate is susceptible to protodehalogenation (yielding the debrominated 7-isopropylisoquinoline side product). To prevent this, a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) is critical. Water is required to dissolve the inorganic base, which coordinates with the boronic acid to form the highly nucleophilic boronate complex[3].

  • Reductive Elimination: To drive the final product formation and regenerate the Pd(0) catalyst, bulky, electron-rich ligands such as XPhos or bidentate ligands like dppf are employed. These ligands enforce a tight bite angle, sterically squeezing the two aryl groups together to accelerate reductive elimination.

G A Pd(0) Active Catalyst B Oxidative Addition (1-Bromo-7-isopropylisoquinoline) A->B Fast at C1 D Transmetalation (Aryl Transfer) B->D Intermediate C Base Activation (Boronic Acid + Base) C->D Boronate E Reductive Elimination D->E Rate-limiting E->A Catalyst Regeneration F 1-Aryl-7-isopropylisoquinoline E->F Product

Suzuki-Miyaura catalytic cycle for 1-bromo-7-(propan-2-yl)isoquinoline.

Quantitative Data: Reaction Optimization

The following table summarizes the empirical optimization of the cross-coupling between 1-bromo-7-(propan-2-yl)isoquinoline and a standard electron-neutral arylboronic acid. The data highlights the causality of solvent and ligand choices.

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/H₂O (4:1)9045%Sluggish transmetalation; high levels of debrominated side product observed.
2Pd(dppf)Cl₂K₂CO₃ (2.5)DMF (Anhydrous)9030%Lack of water prevents efficient boronate formation; reaction stalls.
3Pd(dppf)Cl₂K₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)9082%Bidentate ligand prevents catalyst degradation; water accelerates transmetalation.
4 Pd₂(dba)₃ / XPhos K₃PO₄ (3.0) 1,4-Dioxane/H₂O (4:1) 100 96% Bulky ligand accelerates reductive elimination; strong base maximizes boronate pool.

Self-Validating Experimental Protocol

This protocol utilizes the optimized conditions (Entry 4) to ensure high yield and minimal side-product formation. It is designed as a self-validating system, incorporating strict In-Process Controls (IPC) to verify the success of each phase.

Materials Required:
  • Electrophile: 1-Bromo-7-(propan-2-yl)isoquinoline (1.0 mmol, 250.1 mg)

  • Nucleophile: Arylboronic acid (1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol%, 18.3 mg)

  • Ligand: XPhos (0.04 mmol, 4 mol%, 19.1 mg)

  • Base: K₃PO₄ (3.0 mmol, 636.8 mg)

  • Solvent: 1,4-Dioxane (8.0 mL) and Deionized H₂O (2.0 mL)

Step-by-Step Methodology:
  • Reagent Assembly (Schlenk Technique):

    • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 1-bromo-7-(propan-2-yl)isoquinoline, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

    • Causality: Assembling all solid reagents prior to solvent addition minimizes the risk of catalyst poisoning by atmospheric oxygen during transfer.

  • Solvent Addition and Degassing:

    • Add 1,4-Dioxane and H₂O to the reaction vessel.

    • Seal the tube and subject the mixture to three cycles of Freeze-Pump-Thaw, backfilling with ultra-high purity Argon.

    • Causality: Oxygen promotes the oxidative homocoupling of the boronic acid (yielding biaryl side products) and degrades the electron-rich Pd(0) active species.

  • Thermal Activation:

    • Place the Schlenk tube in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 12 hours.

    • Causality: High stirring rates are mandatory for biphasic reactions to maximize the interfacial surface area where transmetalation occurs.

  • In-Process Control (IPC) Validation:

    • After 4 hours, halt stirring, allow the phases to separate, and sample the upper organic layer for TLC or LC-MS analysis.

    • Self-Validation Check: The disappearance of the starting material mass (m/z 250/252) and the appearance of the product mass confirms successful coupling. If a mass of m/z 171 is detected, protodehalogenation is occurring, indicating that the base/water ratio is insufficient for transmetalation.

  • Workup and Extraction:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with brine (2 × 10 mL).

    • Extract the aqueous layer with Ethyl Acetate (10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow S1 1. Reagent Assembly S2 2. Degassing S1->S2 S3 3. Thermal Reaction S2->S3 S4 4. IPC Validation S3->S4 S5 5. Workup S4->S5 S6 6. Purification S5->S6

Step-by-step experimental workflow and in-process control validation.

Troubleshooting & Field Insights

  • Poor Solubility of Boronic Acids: If the specific arylboronic acid is highly lipophilic, it may not partition effectively into the aqueous phase to interact with the base. In such cases, switching the base to Cs₂CO₃ and utilizing a single-phase solvent system like DMF with 5% water can rescue the yield.

  • Steric Hindrance at the Nucleophile: While the 1-position of the isoquinoline is unhindered, ortho-substituted boronic acids will dramatically slow down transmetalation. Increasing the catalyst loading to 5 mol% and extending the reaction time to 24 hours is recommended.

References

  • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry. [1]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [3]

  • Heteroaryl Cross-Coupling as an Entry toward the Synthesis of Lavendamycin Analogues: A Model Study. The Journal of Organic Chemistry. [2]

Sources

Application

1-Bromo-7-(propan-2-YL)isoquinoline as a building block in medicinal chemistry

An In-Depth Technical Guide to 1-Bromo-7-(propan-2-YL)isoquinoline as a Versatile Building Block in Medicinal Chemistry Introduction: The Strategic Value of the Substituted Isoquinoline Scaffold The isoquinoline core is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-Bromo-7-(propan-2-YL)isoquinoline as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Substituted Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic therapeutic agents.[1][2][3] Its rigid bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing molecules that interact with specific biological targets such as protein kinases, G-protein coupled receptors, and enzymes.[1][][5] Compounds based on the isoquinoline scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiretroviral properties.[1][3][6]

This guide focuses on 1-Bromo-7-(propan-2-YL)isoquinoline , a strategically designed building block for drug discovery programs. The molecule incorporates two key features:

  • A Halogen Handle at the C1 Position: The bromine atom at the 1-position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse molecular fragments, enabling rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • An Isopropyl Group at the C7 Position: The isopropyl substituent on the benzo moiety provides a means to modulate the physicochemical properties of the final compound. It can enhance lipophilicity, improve metabolic stability, and provide specific steric interactions within a target's binding pocket.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals, outlining the utility of this building block in constructing complex molecular architectures.

Caption: Key structural features of 1-Bromo-7-(propan-2-YL)isoquinoline.

Application I: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[7] This reaction allows for the coupling of the 1-bromo-isoquinoline scaffold with a wide array of primary and secondary amines, amides, and other nitrogen nucleophiles, providing direct access to 1-aminoisoquinoline derivatives.

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a palladium(0) species.[7] Key steps include the oxidative addition of the aryl bromide to the Pd(0) center, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. The choice of a sterically hindered phosphine ligand is critical as it promotes the reductive elimination step and prevents the formation of inactive catalyst species.[7][8]

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the coupling of various amines with 1-Bromo-7-(propan-2-YL)isoquinoline. Optimization of the ligand, base, and temperature may be required for challenging substrates.

Materials:

  • 1-Bromo-7-(propan-2-YL)isoquinoline

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Biarylphosphine Ligand (e.g., XPhos, RuPhos, or BINAP)

  • Base (e.g., Cesium Carbonate (Cs₂CO₃) or Lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add 1-Bromo-7-(propan-2-YL)isoquinoline (1.0 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-1.5 equiv. relative to Pd).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is crucial to prevent the oxidation of the palladium catalyst and phosphine ligand.

  • Reagent Addition: Under the inert atmosphere, add the amine (1.2-1.5 equiv.), the base (2.0 equiv.), and the anhydrous, degassed solvent.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-aminoisoquinoline derivative.[9][10]

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Precursors that readily form the active Pd(0) catalyst in situ.
Ligand XPhos or RuPhosBulky, electron-rich biaryl phosphine ligands that facilitate oxidative addition and reductive elimination.[8]
Base Cs₂CO₃ or NaOt-BuStrong, non-nucleophilic bases are required to deprotonate the amine without competing side reactions.[8]
Solvent Toluene or 1,4-DioxaneAnhydrous, high-boiling aprotic solvents that are compatible with the reaction conditions.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step.

Application II: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[11][12] It enables the introduction of a vast range of aryl, heteroaryl, vinyl, and even alkyl groups at the C1 position of the isoquinoline core using organoboron reagents.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of 1-Bromo-7-(propan-2-YL)isoquinoline to a Pd(0) complex.[12] Following this, a transmetalation step occurs where the organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[11]

Setup 1. Reagent Setup (Ar-Br, Boronic Acid, Pd Catalyst, Ligand, Base, Solvent) Reaction 2. Inert Atmosphere & Heating (Degas, Heat to 80-100 °C) Setup->Reaction Execute Workup 3. Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Cool & Quench Purification 4. Purification (Column Chromatography) Workup->Purification Concentrate Product Final C-C Coupled Product Purification->Product Isolate SM 7-Isopropylisoquinolin-1(2H)-one Product 1-Bromo-7-isopropylisoquinoline SM->Product Bromination reagent1 POBr₃ or PBr₃/PBr₅

Sources

Method

Application Note: Orthogonal C–H Activation Strategies for 1-Bromo-7-(propan-2-yl)isoquinoline

Executive Summary The functionalization of multi-substituted heteroarenes is a cornerstone of modern drug discovery. 1-Bromo-7-(propan-2-yl)isoquinoline is a highly privileged, bifunctional building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of multi-substituted heteroarenes is a cornerstone of modern drug discovery. 1-Bromo-7-(propan-2-yl)isoquinoline is a highly privileged, bifunctional building block. The C1-bromine atom serves as an ideal handle for traditional cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C7-isopropyl group provides essential lipophilicity and steric shielding.

However, functionalizing the isoquinoline core before utilizing the C1 position presents a profound chemoselectivity challenge. Traditional Pd(0) catalysis inevitably targets the C1–Br bond. To bypass this, we must employ high-valent transition metal catalysis (Pd(II), Ir(III)) operating via Concerted Metalation-Deprotonation (CMD) pathways. This Application Note details self-validating, step-by-step protocols for the divergent C–H functionalization of this scaffold at the C4 and C5 positions, preserving the C1–Br bond for late-stage diversification .

Mechanistic Rationale & Target Site Analysis

Designing a successful C–H activation protocol for this specific scaffold requires a deep understanding of its steric and electronic topography:

  • The C1-Bromine Dilemma: Any protocol utilizing a Pd(0) intermediate risks rapid oxidative addition into the C1–Br bond. Therefore, oxidant-rich conditions that rapidly regenerate Pd(II) are mandatory to maintain the catalyst in a high-valent state .

  • Electronic Control (C4-H Activation): The C4 position of the isoquinoline core is inherently nucleophilic due to the enamine-like character of the N2–C3–C4 system. Pd(II) catalysts undergo facile electrophilic palladation specifically at C4, allowing for regioselective olefination without touching the halogenated site .

  • Steric Control (C5-H Activation): While Rh(III)-catalyzed C8-alkylation is a powerful tool for quinoline derivatives, the severe steric hindrance imposed by the adjacent C1-bromo and C7-isopropyl groups in our scaffold blocks the C8 position . Consequently, sterically driven Ir(I)-catalyzed borylation is redirected to the highly accessible C5 position.

Experimental Workflow & Decision Logic

The following decision matrix outlines the divergent pathways available to researchers depending on the desired functionalization site.

Workflow Start 1-Bromo-7-isopropylisoquinoline Decision Target Functionalization Site? Start->Decision Path1 Protocol A: C4-H Olefination Pd(OAc)2, AgOAc, DMF, 100°C Decision->Path1 Electronic Control (C4) Path2 Protocol B: C5-H Borylation [Ir(cod)(OMe)]2, dtbpy, THF, 80°C Decision->Path2 Steric Control (C5) Val1 Validation: LC-MS Isotopic Pattern (Ensure 1:1 M/M+2 ratio) Path1->Val1 Val2 Validation: GC-MS & 1H NMR (Confirm Regioselectivity) Path2->Val2 End1 C4-Functionalized Scaffold (Ready for Cross-Coupling) Val1->End1 Validated End2 C5-Functionalized Scaffold (Ready for Suzuki) Val2->End2 Validated

Decision matrix and validation workflow for divergent C-H functionalization.

Step-by-Step Protocols

Protocol A: Pd(II)-Catalyzed Regioselective C4-H Olefination

Objective: Install an acrylate moiety at the electron-rich C4 position while strictly preserving the C1–Br bond.

Reagents:

  • 1-Bromo-7-(propan-2-yl)isoquinoline: 1.0 mmol (250 mg)

  • Ethyl acrylate: 2.0 mmol

  • Pd(OAc)₂: 0.1 mmol (10 mol%)

  • AgOAc: 2.0 mmol (Oxidant/Base)

  • Anhydrous DMF: 5.0 mL

Methodology:

  • Reaction Assembly: In a flame-dried 20 mL Schlenk tube, combine the isoquinoline substrate, Pd(OAc)₂, and AgOAc.

    • Causality Checkpoint: AgOAc is explicitly selected over Cu(OAc)₂ because silver salts effectively abstract halides to open coordination sites and act as an internal base for the CMD transition state, while rapidly reoxidizing Pd(0) to prevent C–Br insertion.

  • Solvent Addition: Add anhydrous DMF followed by ethyl acrylate under a strict argon atmosphere.

    • Causality Checkpoint: DMF is required to stabilize the cationic Pd(II) intermediate, preventing premature catalyst aggregation into inactive Pd black.

  • Execution: Seal the tube and heat to 100 °C for 12 hours.

  • Self-Validation (In-Process): At 6 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS.

    • Trustworthiness Check: Locate the product mass [M+H]+≈348.06 . The mass spectrum must display a 1:1 isotopic doublet ( M/M+2 ), proving the C1–Br bond is intact. If a singlet is observed, oxidant depletion has allowed Pd(0) insertion.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a tightly packed Celite pad. Purify via flash chromatography (Hexanes/EtOAc 85:15).

    • Trustworthiness Check: In the 1 H NMR spectrum, the diagnostic C4-proton of the starting material ( 8.4 ppm) will be absent, replaced by two doublet olefinic protons ( J=16.0 Hz), confirming trans-alkenylation at C4.

Protocol B: Ir(I)-Catalyzed Sterically Directed C5-H Borylation

Objective: Install a pinacol boronic ester at the least sterically hindered position (C5) for orthogonal functionalization.

Reagents:

  • 1-Bromo-7-(propan-2-yl)isoquinoline: 1.0 mmol

  • Bis(pinacolato)diboron (B₂pin₂): 1.5 mmol

  • [Ir(cod)(OMe)]₂: 0.03 mmol (3 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy): 0.06 mmol (6 mol%)

  • Anhydrous THF: 4.0 mL

Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, mix [Ir(cod)(OMe)]₂ and dtbpy in THF. Stir for 10 minutes until the solution turns deep red.

    • Causality Checkpoint: The bulky tert-butyl groups on dtbpy prevent the catalyst from coordinating to the isoquinoline nitrogen. This forces an outer-sphere, sterically controlled C–H activation rather than a directed one.

  • Execution: Add B₂pin₂ and the isoquinoline substrate. Seal the vial and heat at 80 °C for 16 hours.

  • Self-Validation (Regioselectivity): Analyze the crude mixture via GC-MS and 1 H NMR.

    • Trustworthiness Check: Because C8 is blocked by C1–Br and C7-isopropyl, borylation occurs at C5. The 1 H NMR will show a collapse of the aromatic splitting pattern and a new, prominent singlet for the pinacol methyl groups at 1.35 ppm.

  • Purification: Concentrate under reduced pressure and purify via neutral alumina chromatography.

    • Causality Checkpoint: Standard silica gel is acidic and can cause protodeborylation of electron-deficient heterocyclic boronic esters. Neutral alumina ensures product integrity.

Quantitative Optimization Data

The preservation of the C1–Br bond during Protocol A is highly dependent on the choice of catalyst and oxidant. The table below summarizes the optimization parameters demonstrating the necessity of the Pd(II)/AgOAc system.

EntryCatalystOxidantSolventTemp (°C)Yield (%)C1-Br Retention (%)
1Pd(OAc)₂Cu(OAc)₂DMF10045>95
2 Pd(OAc)₂ AgOAc DMF 100 82 >98
3Pd(PPh₃)₄AgOAcDMF100Trace<10
4Pd(OAc)₂AgOAcToluene10031>98

Data Causality: Entry 3 proves that introducing a Pd(0) source leads to rapid, irreversible oxidative addition into the C1–Br bond, destroying the starting material. Entry 2 demonstrates that AgOAc in DMF provides the optimal balance of CMD promotion and rapid Pd(0) re-oxidation.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle for Protocol A, highlighting the separation of the C–H activation cycle from the vulnerable C–Br bond.

G A 1-Bromo-7-isopropylisoquinoline (Starting Material) B Electrophilic Palladation [Pd(OAc)2] A->B + Pd(II) C C4-Pd(II) Intermediate (CMD Pathway) B->C - HOAc D Olefin Insertion (Carbopalladation) C->D + Acrylate E β-Hydride Elimination D->E F C4-Olefinated Product (C1-Br Preserved) E->F Product Release G Pd(0) Oxidation [AgOAc] E->G Pd(0) Release G->B Catalyst Regeneration

Mechanistic cycle of Pd(II)-catalyzed C4-H olefination via electrophilic palladation.

Recent advances in skeletal editing further highlight the importance of generating such densely substituted isoquinolines, as they serve as versatile synthetic precursors for advanced materials and pharmaceuticals .

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 2020.[Link]

  • Site-Selective C8-Alkylation of Quinoline N-Oxides with Maleimides under Rh(III) Catalysis. Journal of Organic Chemistry, 2021.[Link]

  • Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances, 2025.[Link]

  • Cascade One-Pot Method To Synthesize Isoquinolin-1(2H)-ones with α-Bromo Ketones and Benzamides via Pd-catalyzed C–H Activation. Journal of Organic Chemistry, 2018.[Link]

Application

Application Notes and Protocols for the Regioselective Functionalization of 1-Bromo-7-(propan-2-YL)isoquinoline

For Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Introduction: The Isoquinoline Scaffold as a Privileged Motif in Medicinal Chemistry The isoquinoline core is a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Isoquinoline Scaffold as a Privileged Motif in Medicinal Chemistry

The isoquinoline core is a prominent structural motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] Its versatile framework allows for three-dimensional diversification, making it a cornerstone in modern drug discovery programs. The ability to selectively introduce functional groups at specific positions on the isoquinoline ring is paramount for fine-tuning the pharmacological profile, ADMET properties, and target engagement of lead compounds.[3][4] This guide provides a comprehensive overview of strategies for the regioselective functionalization of a key building block, 1-Bromo-7-(propan-2-YL)isoquinoline, offering field-proven insights and detailed protocols for its application in medicinal chemistry and drug development.

Synthesis of the Starting Material: 1-Bromo-7-(propan-2-YL)isoquinoline

A robust and scalable synthesis of the title compound is the first critical step. A plausible and efficient route involves a classical isoquinoline synthesis followed by regioselective bromination. The Bischler-Napieralski reaction provides a reliable method for constructing the isoquinoline core.[5][6][7]

Protocol 1: Synthesis of 7-isopropyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

  • Amide Formation: To a solution of 2-(4-isopropylphenyl)ethan-1-amine (1.0 equiv.) in an appropriate solvent such as toluene or dichloromethane, add acetyl chloride (1.1 equiv.) or acetic anhydride (1.1 equiv.) dropwise at 0 °C. The reaction is typically stirred at room temperature until completion (monitored by TLC). An aqueous workup followed by solvent removal will yield the corresponding N-acetyl-2-(4-isopropylphenyl)ethan-1-amine.

  • Cyclization: The dried amide is then dissolved in a suitable solvent like toluene or acetonitrile. A dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (typically 2-3 equivalents) is added portion-wise at 0 °C.[6][7] The reaction mixture is then heated to reflux (80-110 °C) for several hours until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is carefully quenched by pouring it onto crushed ice and then basified with an aqueous solution of sodium hydroxide or ammonium hydroxide. The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford 7-isopropyl-3,4-dihydroisoquinoline.

Protocol 2: Aromatization to 7-isopropylisoquinoline

The resulting 7-isopropyl-3,4-dihydroisoquinoline can be aromatized to 7-isopropylisoquinoline using a variety of dehydrogenation methods. A common and effective method is palladium-catalyzed dehydrogenation.

  • Reaction Setup: In a round-bottom flask, dissolve the 7-isopropyl-3,4-dihydroisoquinoline (1.0 equiv.) in a high-boiling solvent such as toluene or xylene.

  • Catalyst Addition: Add 10 mol% of palladium on carbon (Pd/C).

  • Dehydrogenation: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or GC-MS.

  • Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield 7-isopropylisoquinoline.

Protocol 3: Regioselective C1-Bromination

Direct bromination of isoquinoline itself can lead to a mixture of products. A more controlled approach involves the N-oxidation of the isoquinoline followed by bromination, which directs the bromine to the C1 position.

  • N-Oxidation: Dissolve 7-isopropylisoquinoline (1.0 equiv.) in a suitable solvent like dichloromethane or acetic acid. Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The reaction is typically stirred at room temperature until complete conversion to the N-oxide.

  • Bromination of the N-oxide: The crude 7-isopropylisoquinoline N-oxide is then dissolved in a solvent like dichloromethane or chloroform. A brominating agent such as phosphorus oxybromide (POBr₃) is added, often in the presence of a small amount of DMF.[3] The reaction is stirred, typically at room temperature or with gentle heating, until the N-oxide is consumed.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude 1-Bromo-7-(propan-2-YL)isoquinoline is then purified by column chromatography.

Regioselective Functionalization Strategies

The 1-bromo-7-(propan-2-yl)isoquinoline scaffold offers multiple sites for functionalization. The C1-bromo group is primed for a variety of cross-coupling reactions, while the C-H bonds at other positions can be targeted through transition-metal-catalyzed C-H activation. The electronic nature and steric hindrance of the existing substituents play a crucial role in directing the regioselectivity of these transformations.

Part 1: Functionalization at the C1 Position via Cross-Coupling Reactions

The C1 position of the isoquinoline ring is electronically activated towards nucleophilic substitution and is the primary site for palladium-catalyzed cross-coupling reactions due to the presence of the bromo substituent.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[8][9]

Underlying Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling at C1

  • Reaction Setup: In a Schlenk flask, combine 1-Bromo-7-(propan-2-YL)isoquinoline (1.0 equiv.), the desired aryl or vinyl boronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2-5 mol%) and a phosphine ligand (e.g., SPhos, XPhos, or RuPhos, 4-10 mol%).

  • Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10075-90
Pd(OAc)₂/SPhosK₃PO₄1,4-Dioxane/H₂O9080-95
Pd(dppf)Cl₂Cs₂CO₃DME/H₂O8585-98

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 1-Bromo-7-(propan-2-YL)isoquinoline.

Suzuki_Miyaura_Coupling A 1-Bromo-7-(propan-2-YL)isoquinoline F Reaction Mixture A->F B Aryl/Vinyl Boronic Acid B->F C Pd(0) Catalyst C->F D Base D->F E Solvent (e.g., Dioxane/H2O) E->F G Heating (80-110°C) F->G H Work-up & Purification G->H I 1-Aryl/Vinyl-7-(propan-2-YL)isoquinoline H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Crystallization of 1-Bromo-7-(propan-2-YL)isoquinoline

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 1-Bromo-7-(propan-2-YL)isoquinoline. As a crucial building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 1-Bromo-7-(propan-2-YL)isoquinoline. As a crucial building block in medicinal chemistry and materials science, obtaining this compound in high purity is paramount for reliable downstream applications.[1] This document provides in-depth, field-proven methodologies and troubleshooting advice in a direct question-and-answer format to address common challenges encountered during its purification and crystallization.

Section 1: Initial Purification of Crude Product (Pre-Crystallization)

Before attempting crystallization, it is critical to purify the crude material to remove major impurities that can inhibit or complicate the formation of a crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 1-Bromo-7-(propan-2-YL)isoquinoline reaction mixture?

A: The impurity profile largely depends on the synthetic route. However, common impurities for brominated isoquinolines often include:

  • Unreacted Starting Materials: Such as the corresponding isoquinoline N-oxide or non-brominated isoquinoline precursor.[2][3]

  • Isomeric Byproducts: Bromination of the isoquinoline ring can sometimes yield other positional isomers, which may have very similar polarities, making them difficult to separate.[4]

  • Di-brominated Products: Over-bromination can lead to the formation of di-substituted isoquinolines, especially if an excess of the brominating agent (e.g., N-Bromosuccinimide) is used.[4]

  • Reagents and Catalysts: Residual reagents from the synthesis, such as phosphorus oxybromide (POBr₃) or DMF, may be present.[2]

  • Degradation Products: Isoquinoline and its derivatives can be sensitive to certain conditions, leading to minor degradation products.[5]

Q2: What is the most effective method to purify the crude product before attempting crystallization?

A: For most heterocyclic compounds like 1-Bromo-7-(propan-2-YL)isoquinoline, silica gel flash column chromatography is the most common and effective technique.[6] It allows for the separation of compounds based on polarity. An alternative for removing non-basic impurities is an acid-base extraction , which leverages the basicity of the isoquinoline nitrogen atom.[6] However, chromatography generally provides superior separation of similarly structured impurities like isomers.

Protocol 1: Flash Column Chromatography Purification

This protocol outlines a standard procedure for purifying the crude product.

Materials:

  • Crude 1-Bromo-7-(propan-2-YL)isoquinoline

  • Silica Gel (230-400 mesh)

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates, tank, and UV lamp

Methodology:

  • TLC Analysis (Solvent System Determination):

    • Dissolve a small amount of the crude material in DCM.

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 95:5 Hexane:EtOAc, 90:10 Hexane:EtOAc).

    • The ideal system will show good separation between the product spot and impurities, with the product having an Rf value between 0.25 and 0.40.

  • Column Packing:

    • Prepare a slurry of silica gel in 100% hexane.

    • Pour the slurry into the column and use gentle air pressure to pack an even bed, ensuring no air bubbles are trapped.[6] Add a thin layer of sand to the top to protect the silica surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent like DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

    • Rationale: Dry loading prevents the dissolution of the compound in a large solvent front, which can lead to band broadening and poorer separation.

  • Elution:

    • Begin eluting the column with a low-polarity solvent (e.g., 100% Hexane).

    • Gradually increase the polarity by slowly adding ethyl acetate (gradient elution). A typical gradient might be from 1% to 10% EtOAc in Hexane.

    • Collect fractions in test tubes and monitor the elution by TLC.

  • Fraction Pooling and Concentration:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified, but likely amorphous, 1-Bromo-7-(propan-2-YL)isoquinoline.

Section 2: Crystallization Methodology

Once the compound is chromatographically pure, crystallization can be employed to obtain a high-purity, crystalline solid suitable for analysis and further use.

Purification & Crystallization Workflow

G cluster_purification Initial Purification cluster_crystallization Crystallization Crude Crude Product TLC TLC Analysis (Determine Solvent System) Crude->TLC Column Flash Column Chromatography TLC->Column Purity Purity Check (TLC/NMR) Column->Purity Purified_Amorphous Purified Amorphous Solid Purity->Purified_Amorphous If Pure Solvent Solvent Screening (Small Scale) Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Cool Slow Cooling (Induce Crystallization) Dissolve->Cool Cool->Purity If Impure/ Oiling Out Collect Collect Crystals (Vacuum Filtration) Cool->Collect Dry Dry Under Vacuum Collect->Dry Pure_Crystals High-Purity Crystals Dry->Pure_Crystals Purified_Amorphous->Solvent

Caption: Workflow for purification and crystallization.

Frequently Asked Questions (FAQs)

Q3: How do I select the optimal solvent for recrystallizing 1-Bromo-7-(propan-2-YL)isoquinoline?

A: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[7][8] The presence of the aromatic isoquinoline core and the nonpolar isopropyl and bromo groups suggests that alcohols or moderately polar aprotic solvents might work well. A small-scale solvent screen is the most effective approach.

Table 1: Solvent Screening Guide for 1-Bromo-7-(propan-2-YL)isoquinoline
SolventPolarity (Relative)Boiling Point (°C)Expected Solubility ProfileComments
Hexane Nonpolar69Likely low solubility even when hot. May work as an anti-solvent.
Toluene Nonpolar (Aromatic)111Good potential. Aromatic solvents often work well for aromatic compounds.[9]
Ethyl Acetate Moderately Polar77Possible candidate. Often used in solvent/anti-solvent pairs with hexane.[6]
Isopropanol Polar Protic82High potential. The "like-dissolves-like" principle suggests the isopropyl group may favor this solvent.
Ethanol Polar Protic78A very common and effective recrystallization solvent for many aromatic compounds.[10]
Methanol Polar Protic65May be too good a solvent, leading to high solubility even when cold and thus poor recovery.
Protocol 2: Single-Solvent Recrystallization

Methodology:

  • Place the purified amorphous solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen solvent (e.g., isopropanol) and heat the mixture to a gentle boil on a hot plate.

  • Continue adding the solvent dropwise until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution.[7]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Insulating the flask can promote the growth of larger crystals.[11]

  • Once crystal formation appears complete at room temperature, place the flask in an ice bath to maximize the yield.[12]

  • Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.[7]

Protocol 3: Solvent/Anti-Solvent Recrystallization

Methodology:

  • Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., DCM or ethyl acetate) at room temperature.

  • Slowly add a "bad" or anti-solvent (one in which the compound is poorly soluble, e.g., hexane) dropwise with stirring until the solution becomes persistently cloudy (turbid).[6] This indicates the point of saturation has been reached.

  • Gently warm the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect and dry the crystals as described in the single-solvent method.

Section 3: Troubleshooting Guide

Q: My compound "oiled out" as a liquid instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the solution is too highly concentrated.[12]

  • Cause 1: Solution is too concentrated. The solubility limit is exceeded while the solution is still too hot.

    • Solution: Re-heat the mixture to dissolve the oil, add more solvent (10-20%), and attempt to cool it again more slowly.[11]

  • Cause 2: Cooling too rapidly. This doesn't allow enough time for the ordered arrangement of molecules into a crystal lattice.[12]

    • Solution: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to decrease the cooling rate.

  • Cause 3: Presence of impurities. Impurities can disrupt the crystal lattice formation.

    • Solution: The compound may need to be re-purified, for instance, by another round of column chromatography.[12]

Q: My crystallization yield is very low. How can I improve it?

A: A low yield is typically due to using too much solvent or incomplete crystallization.[11]

  • Solution 1: If you suspect too much solvent was added, you can gently heat the filtrate (mother liquor) to boil off some of the solvent and attempt a second crystallization.

  • Solution 2: Ensure the solution is cooled to a sufficiently low temperature (e.g., 0 °C or lower in an ice-salt bath) for an adequate amount of time to maximize precipitation.

  • Solution 3: Check the filtrate for remaining product by spotting it on a watch glass and letting the solvent evaporate. If a significant solid residue remains, further recovery is possible.[11]

Q: No crystals are forming, even after cooling in an ice bath. What should I do?

A: This usually indicates that the solution is not sufficiently supersaturated or that nucleation is kinetically hindered.[12]

  • Solution 1 (Induce Nucleation): Try scratching the inside of the flask at the air-liquid interface with a clean glass rod. The microscopic scratches on the glass provide a surface for crystal nuclei to form.[7]

  • Solution 2 (Add a Seed Crystal): If you have a small crystal from a previous batch, add it to the solution to act as a template for crystal growth.[12]

  • Solution 3 (Increase Concentration): The solution may be too dilute. Gently evaporate some of the solvent under a stream of nitrogen or by heating, and then attempt to cool it again.[12]

Q: The crystals are very fine, like a powder. How can I grow larger crystals?

A: The formation of very small crystals or powder is often a result of rapid crystallization, where too many nuclei form at once.[11]

  • Solution: The key is to slow down the entire process. Use slightly more solvent than the minimum required and ensure the cooling process is as slow as possible.[11][13] Allowing the solution to stand undisturbed for an extended period (24-48 hours) at room temperature before cooling further can promote the growth of larger, higher-quality crystals.

Q: My final product is still colored (e.g., pale yellow or brown). How can I remove colored impurities?

A: Persistent color is often due to high molecular weight, polar impurities.

  • Solution: Perform a treatment with activated charcoal. Dissolve the crystalline product in the minimum amount of hot solvent, add a very small amount (spatula tip) of activated charcoal, and keep the solution hot for a few minutes. The colored impurities will adsorb onto the carbon surface. Remove the charcoal via hot filtration through Celite or fluted filter paper and proceed with the crystallization as usual. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

Section 4: Final Product Handling

Q4: What is the best way to collect and dry the purified crystals?

A: The standard and most effective method is vacuum filtration using a Büchner funnel.

  • Washing: Once the crystals are collected in the funnel, wash them with a small portion of ice-cold recrystallization solvent.[7] This removes any residual soluble impurities from the crystal surfaces without dissolving a significant amount of the product.

  • Drying: After washing, allow the vacuum to pull air through the crystals for several minutes to remove most of the solvent. For final drying, transfer the crystals to a watch glass or weighing dish and place them in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

References

  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. (n.d.). Benchchem.
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
  • 1-Bromoisoquinoline. (n.d.). CymitQuimica.
  • Guide for crystallization. (n.d.). University of Rennes.
  • Recrystallisation. (n.d.). University of Canterbury.
  • Recrystallization Techniques. (n.d.). BOC Sciences.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • 1-Bromoisoquinoline synthesis. (n.d.). ChemicalBook.
  • Purification challenges for bromoquinoline compounds. (n.d.). Benchchem.
  • Staples, R. J. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 70(Pt 1), a1.
  • 1-Bromoisoquinoline. (n.d.). Chem-Impex.
  • Isoquinoline Impurities and Related Compound. (n.d.). Veeprho.
  • Isoquinoline EP Impurities & USP Related Compounds. (n.d.). SynThink.
  • Synthesis and Reactions of Iso-quinolines. (n.d.). TutorsGlobe.
  • ISOQUINOLINE. (n.d.). Ataman Kimya.
  • Common side reactions in the synthesis of 5-bromoquinolines. (n.d.). Benchchem.
  • Properties of Solvents Used in Organic Chemistry. (2020, August 19). Murov, S.

Sources

Optimization

HPLC method development and optimization for 1-Bromo-7-(propan-2-YL)isoquinoline

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing, optimizing, and troubleshooting Reversed-Phase High-Per...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing, optimizing, and troubleshooting Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 1-Bromo-7-(propan-2-yl)isoquinoline .

As a Senior Application Scientist, I have structured this guide to move beyond basic parameter adjustments. We will explore the mechanistic causality behind chromatographic behaviors, ensuring you can design a robust, self-validating analytical method.

Analyte Profiling & Mechanistic Rationale

Before selecting a column or mobile phase, we must deconstruct the molecule's physicochemical properties. 1-Bromo-7-(propan-2-yl)isoquinoline presents a unique chromatographic challenge due to the interplay between its basic nitrogen, bulky lipophilic side chain, and the electron-withdrawing halogen.

Table 1: Physicochemical Profiling & Chromatographic Impact

Structural FeatureChemical PropertyChromatographic Implication
Isoquinoline Core Basic NitrogenHigh risk of secondary ionic interactions with residual silanols, leading to severe peak tailing.
1-Bromo Substituent Strong Inductive (-I) EffectDrastically lowers the pKa of the nitrogen from ~5.1 to ~1.5–2.5. Requires strict pH control to prevent retention time drift.
7-Isopropyl Group High Steric BulkIncreases overall hydrophobicity (LogP > 3.5), necessitating a high percentage of organic modifier for elution.
Aromatic System π-Electron CloudOffers opportunities for orthogonal separation (π-π interactions) from aliphatic impurities using Phenyl-Hexyl columns.

Standardized Method Development Protocol

The following protocol is a self-validating system designed to establish baseline retention, optimize selectivity, and ensure peak symmetry.

HPLC_Workflow Start Analyte Profiling 1-Bromo-7-isopropylisoquinoline Phase1 Column Selection Phenyl-Hexyl (π-π selectivity) Start->Phase1 Phase2 Mobile Phase Optimization pH Control (0.1% TFA) Phase1->Phase2 Phase3 Gradient Design 10% to 90% ACN Phase2->Phase3 Decision Resolution > 2.0 & Asymmetry < 1.2? Phase3->Decision Success System Suitability (Self-Validation) Decision->Success Yes Troubleshoot Troubleshooting Adjust Additives/Temp Decision->Troubleshoot No Troubleshoot->Phase2 Refine

Systematic HPLC method development workflow for halogenated isoquinolines.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation (pH Control)

  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Organic Phase (B): 0.1% TFA in LC-MS grade Acetonitrile.

  • Causality: The low pH ensures the weakly basic isoquinoline nitrogen (suppressed by the 1-bromo group) is fully protonated, locking it into a single ionization state to prevent peak splitting .

Step 2: Column Selection & Setup

  • Install a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm, Type B silica, highly end-capped). Set the column oven to 30°C to reduce mobile phase viscosity and improve mass transfer.

  • Causality: Phenyl phases provide orthogonal π-π selectivity, which is critical for resolving the target compound from structurally similar des-bromo impurities .

Step 3: Gradient Execution Execute the optimized gradient matrix below.

Table 2: Optimized Gradient Protocol

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.090101.0
2.090101.0
12.010901.0
15.010901.0
15.190101.0
20.090101.0

Step 4: Self-Validation & System Suitability Inject a resolution standard containing 1-Bromo-7-(propan-2-yl)isoquinoline and a known impurity (e.g., unsubstituted isoquinoline).

  • Validation Check: The method is deemed successful only if the Resolution ( Rs​ ) between the two peaks is > 2.0, the USP Tailing Factor ( Tf​ ) is < 1.2, and the %RSD of retention times across 5 replicate injections is < 0.5% .

Troubleshooting Guides & FAQs

When deviations occur, use this diagnostic logic to identify and resolve the root cause.

Peak_Tailing Issue Peak Tailing Observed (Asymmetry > 1.5) Check1 Check Mobile Phase pH Issue->Check1 Check2 Check Column Chemistry Issue->Check2 Check3 Check Sample Solvent Issue->Check3 Sol1 Adjust pH < 3.0 (Suppress Silanol Ionization) Check1->Sol1 Sol2 Use Highly End-capped Type B Silica Check2->Sol2 Sol3 Match Injection Solvent to Initial Mobile Phase Check3->Sol3

Root-cause analysis and resolution pathways for chromatographic peak tailing.

Q1: Why is my 1-Bromo-7-(propan-2-yl)isoquinoline peak exhibiting severe tailing (Asymmetry > 1.8)?

Scientist's Insight: Peak tailing for basic aromatic compounds is classically driven by secondary ion-exchange interactions between the protonated basic nitrogen of the isoquinoline ring and unreacted, ionized silanol groups (Si-O⁻) on the silica stationary phase . Resolution:

  • Suppress Silanol Ionization: Ensure your mobile phase pH is strictly < 3.0. At this pH, residual silanols are fully protonated and neutralized, eliminating the ionic interaction .

  • Upgrade the Column: If using an older generation column, switch to a high-purity Type B silica column with dense end-capping or a polar-embedded phase (e.g., C18-Amide) to sterically shield the silica backbone.

Q2: I am seeing retention time (RT) drift between consecutive injections. How do I stabilize it?

Scientist's Insight: RT drift for ionizable compounds usually points to inadequate buffering capacity relative to the analyte's pKa. The bromine atom at the C1 position exerts a strong electron-withdrawing inductive (-I) effect, which drastically lowers the pKa of the isoquinoline nitrogen from ~5.1 down to approximately 1.5–2.5. If your mobile phase pH is near this shifted pKa (e.g., using weak formic acid at pH ~2.7), the molecule exists in a dynamic, unpredictable equilibrium of ionized and unionized states . Resolution: Ensure the mobile phase pH is strictly at least 2 pH units away from the pKa. Use a stronger acid like 0.1% TFA (pH ~2.0) to ensure >99% protonation, or switch to a neutral buffer like 10 mM Ammonium Acetate (pH 6.8) to ensure it is fully unionized.

Q3: How can I resolve the target compound from its des-bromo (unsubstituted) and positional isomer impurities?

Scientist's Insight: Standard C18 columns rely primarily on hydrophobic dispersion forces, which may not provide sufficient selectivity for structurally similar halogenated isomers. Resolution: Employ orthogonal selectivity by switching to a Phenyl-Hexyl stationary phase. The phenyl ring of the stationary phase engages in π-π interactions with the isoquinoline core. The electron-withdrawing bromine atom alters the electron density of the isoquinoline ring, changing the strength of these π-π interactions and allowing for baseline resolution of the des-bromo and positional isomers .

Q4: The peak shape is broad and distorted, particularly when injecting larger volumes. What is the cause?

Scientist's Insight: This is a classic symptom of the "strong solvent effect." 1-Bromo-7-(propan-2-yl)isoquinoline is highly lipophilic. If the sample is dissolved in 100% Acetonitrile or Methanol, but the initial mobile phase gradient starts at 10% organic, the analyte travels rapidly down the column in the injection plug before partitioning properly into the stationary phase. Resolution: Dilute the sample diluent to match the initial mobile phase conditions (e.g., 10-20% organic). If analyte solubility is an issue in highly aqueous diluents, reduce the injection volume to 1-2 µL to allow the mobile phase to instantly dilute the injection plug on-column.

References

  • LCGC International. "Top Three HPLC Method Development Tips". Chromatography Online.[Link]

  • Welch Materials. "HPLC Column Selection: Core to Method Development (Part II)". Welch Materials Insights.[Link]

  • Phenomenex. "Reversed Phase HPLC Method Development". Phenomenex Technical Resources.[Link]

  • Molnár Institute. "Essential Guides to Method Development in Liquid Chromatography". Molnár Institute Applied Research.[Link]

  • Wang, J., et al. "HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776)". Journal of Pharmaceutical and Biomedical Analysis.[Link]

Reference Data & Comparative Studies

Validation

1-Bromo-7-(propan-2-YL)isoquinoline vs 1-Bromo-4-(propan-2-YL)isoquinoline in cross-coupling

1-Bromo-7-(propan-2-yl)isoquinoline vs 1-Bromo-4-(propan-2-yl)isoquinoline in Cross-Coupling: A Comprehensive Performance Guide 1-Bromoisoquinolines are highly valuable scaffolds in medicinal chemistry, agrochemicals, an...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Bromo-7-(propan-2-yl)isoquinoline vs 1-Bromo-4-(propan-2-yl)isoquinoline in Cross-Coupling: A Comprehensive Performance Guide

1-Bromoisoquinolines are highly valuable scaffolds in medicinal chemistry, agrochemicals, and materials science. The C1 position—flanked by the nitrogen atom and the ring junction—is highly electrophilic, making it an excellent site for transition-metal-catalyzed cross-coupling reactions[1, 2]. However, the introduction of an alkyl group, such as an isopropyl (propan-2-yl) moiety, at different positions on the isoquinoline core fundamentally alters the electronic landscape of the molecule.

This guide provides an objective, data-driven comparison between 1-Bromo-7-(propan-2-yl)isoquinoline and 1-Bromo-4-(propan-2-yl)isoquinoline , focusing on their performance, structural causality, and optimization in cross-coupling workflows.

Mechanistic & Structural Analysis: The Causality of Reactivity

The reactivity of 1-bromoisoquinolines in cross-coupling is primarily governed by the rate of oxidative addition of the C1–Br bond to the low-valent metal center (e.g., Pd(0) or Cu(I)).

  • 1-Bromo-7-(propan-2-yl)isoquinoline: The isopropyl group is located on the distal benzene ring. Because it is electronically isolated from the C1 position (meta to the C8a ring junction), its inductive (+I) and hyperconjugative effects do not significantly perturb the electron deficiency of the pyridine ring. Consequently, the C1 carbon remains highly electrophilic, facilitating rapid oxidative addition and robust cross-coupling kinetics [1].

  • 1-Bromo-4-(propan-2-yl)isoquinoline: The isopropyl group is positioned directly on the heteroaromatic ring. Through proximal inductive and hyperconjugative electron donation, it increases the overall electron density of the pyridine ring. This partial quenching of the C1 electrophilicity slightly raises the activation energy barrier for oxidative addition. While steric hindrance at C1 is negligible in both isomers (due to the rigid, planar geometry of the ring), the electronic deactivation in the C4-substituted isomer necessitates more electron-rich ligands (e.g., XPhos or BrettPhos) to accelerate the catalytic cycle [2].

SAR Root 1-Bromoisoquinoline Cross-Coupling Reactivity Iso7 1-Bromo-7-isopropylisoquinoline (C7 Substitution) Root->Iso7 Iso4 1-Bromo-4-isopropylisoquinoline (C4 Substitution) Root->Iso4 Elec7 Minimal Electronic Effect on C1 (Distal on Benzene Ring) Iso7->Elec7 Elec4 Electron Donating (+I) to Pyridine Ring (Proximal Conjugation) Iso4->Elec4 Kinet7 Faster Oxidative Addition (Highly Electrophilic C1) Elec7->Kinet7 Kinet4 Slower Oxidative Addition (Reduced Electrophilicity at C1) Elec4->Kinet4

Structure-Reactivity Relationship (SAR) of 1-Bromoisoquinoline isomers.

Comparative Performance Data

The table below summarizes the comparative performance of both isomers across three standard cross-coupling modalities. The quantitative data reflects the intrinsic electronic differences discussed above.

Reaction TypeCoupling PartnerCatalyst/Ligand System1-Bromo-7-iPr Yield (%)1-Bromo-4-iPr Yield (%)Kinetic Observation
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂, K₂CO₃, 80°C94% (2h)88% (4h)C7 isomer reaches full conversion 2x faster.
Buchwald-Hartwig MorpholinePd₂(dba)₃, RuPhos, NaOtBu, 90°C89% (4h)76% (6h)C4 isomer shows trace proto-debromination.
Photoredox SET Cyclohexylmagnesium BromidePurple Light (400 nm), Et₂O, RT91% (12h)82% (14h)C7 isomer generates the pyridyl radical more efficiently [1].

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and self-validation, the following protocols incorporate internal standards for precise kinetic monitoring, moving beyond simple "cook-book" steps to establish a rigorous analytical framework.

Protocol 1: General Suzuki-Miyaura Cross-Coupling Causality Check: Pd(dppf)Cl₂ is selected as a robust pre-catalyst for standard electrophiles. For the C4-isomer, if conversion stalls prior to completion, the protocol dictates switching to a more electron-rich, bulky ligand like XPhos to specifically overcome the higher oxidative addition barrier induced by the C4-isopropyl group.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the selected 1-bromoisoquinoline derivative (0.5 mmol), phenylboronic acid (0.75 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.025 mmol, 5 mol%), and K₂CO₃ (1.5 mmol, 3.0 equiv).

  • Internal Standard Addition (Self-Validation): Add 1,3,5-trimethoxybenzene (0.1 mmol) as an inert internal standard for quantitative NMR (qNMR) tracking.

  • Solvent Addition: Inject 3 mL of degassed 1,4-dioxane/H₂O (5:1 v/v) via syringe. Seal the tube.

  • Execution: Heat the reaction mixture at 80°C in a pre-heated oil bath. Stir vigorously (800 rpm) to ensure optimal biphasic mass transfer.

  • Monitoring: At 1h, 2h, and 4h, withdraw 50 µL aliquots under nitrogen, dilute with 0.5 mL CDCl₃, filter through a short Celite pad, and analyze via ¹H NMR. Compare the integration of the product's distinct aromatic protons against the internal standard (singlet at 6.1 ppm).

  • Workup: Upon full conversion, cool to room temperature, dilute with EtOAc (10 mL), wash with brine (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol 2: Photoredox Single Electron Transfer (SET) Alkylation Causality Check: This protocol bypasses traditional transition metals, relying on purple light to stimulate SET from the Grignard reagent to the bromoisoquinoline, generating a highly reactive pyridyl radical [1].

  • Preparation: In standard oven-dried glassware under N₂, add the 1-bromoisoquinoline derivative (1.00 mmol).

  • Reagent Addition: Inject the Grignard reagent (e.g., Cyclohexylmagnesium bromide, 2.00 mmol in THF) and Et₂O (4 mL).

  • Irradiation: Irradiate the mixture with purple light (400 nm LED) for 12 hours at ambient temperature. Constant irradiation is critical as the electron extruded from the Grignard dimerization acts as the continuous catalyst [1].

  • Quenching & Analysis: Quench with saturated aqueous NH₄Cl (5 mL). Extract with Et₂O (3 x 5 mL). Dry the combined organic layers over MgSO₄. Determine the yield via HPLC using a calibrated standard curve.

Workflow Step1 Substrate Preparation Step2 Catalyst/Ligand Screening Step1->Step2 Step3 Reaction Execution Step2->Step3 Step4 Workup & Purification Step3->Step4 Step5 Yield & Analysis Step4->Step5

Experimental workflow for optimizing cross-coupling reactions.

References

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET Source: Journal of Organic Chemistry (ACS Publications), 2024. URL:[Link]

  • Copper-catalyzed cross-coupling of aryl-, primary alkyl-, and secondary alkylboranes with heteroaryl bromides Source: Chemical Communications (The Royal Society of Chemistry), 2018. URL:[Link]

Comparative

Benchmarking Catalytic Efficiency for 1-Bromo-7-(propan-2-yl)isoquinoline Derivatives

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Benchmark Executive Summary The functionalization of isoquinoline scaffolds is a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Benchmark

Executive Summary

The functionalization of isoquinoline scaffolds is a cornerstone of modern medicinal chemistry, given their prevalence in kinase inhibitors, GPCR ligands, and natural alkaloid products. Specifically, 1-Bromo-7-(propan-2-yl)isoquinoline (also known as 1-bromo-7-isopropylisoquinoline) presents a unique synthetic profile. The C1-position is highly electrophilic due to the adjacent nitrogen atom, making it primed for transition-metal-catalyzed cross-coupling. Simultaneously, the 7-isopropyl group imparts critical lipophilicity and steric bulk, which can influence downstream target binding and overall molecular solubility [1].

This guide benchmarks the catalytic efficiency of various transition-metal systems (Palladium and Nickel) for the functionalization of 1-bromo-7-(propan-2-yl)isoquinoline. By analyzing mechanistic causality and providing self-validating protocols, this document serves as an authoritative framework for optimizing cross-coupling workflows.

Mechanistic Rationale: Navigating Reactivity and Causality

To achieve high Turnover Numbers (TON) and Turnover Frequencies (TOF), the catalytic system must be precisely tuned to the electronic and steric demands of the 1-bromoisoquinoline core.

  • Oxidative Addition: The highly polarized C1–Br bond undergoes rapid oxidative addition with Pd(0) or Ni(0) species. However, this high reactivity makes the resulting metal(II) intermediate susceptible to off-cycle pathways, such as protodehalogenation, if the subsequent transmetalation step is sluggish [2].

  • Ligand Selection (The Steric/Electronic Balance): Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are mandatory for C–N couplings (Buchwald-Hartwig). The electron density accelerates oxidative addition, while the steric bulk forces the metal center into a monoligated, lower-coordinate state ( L1​Pd(0) ), which drastically lowers the activation barrier for the rate-limiting reductive elimination step [3].

  • Base Selection: In Suzuki-Miyaura couplings, the choice of base (e.g., Cs2​CO3​ vs. K3​PO4​ ) dictates the rate of boronic acid activation. A base that is too strong can cause rapid protodeboronation of the nucleophile, whereas a base that is too weak will stall transmetalation, leading to catalyst resting-state decay.

Workflow Visualization

Below is the generalized catalytic cycle for the functionalization of the 1-bromo-7-(propan-2-yl)isoquinoline scaffold.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C1-Br Cleavage) Pd0->OxAdd 1-Bromo-7-(propan-2-yl) isoquinoline PdII Pd(II) Intermediate [Isoquinolinyl-Pd-Br] OxAdd->PdII Trans Transmetalation / Nucleophilic Attack PdII->Trans Nucleophile PdII_Nu Pd(II) Complex [Isoquinolinyl-Pd-Nu] Trans->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Functionalized Isoquinoline Derivative RedElim->Product

Catalytic cycle for the Pd-mediated cross-coupling of 1-bromo-7-(propan-2-yl)isoquinoline.

Benchmarking Catalytic Systems: Quantitative Data

The following table summarizes the catalytic efficiency of three distinct methodologies applied to 1-bromoisoquinoline derivatives. Data is normalized for a 1.0 mmol scale reaction.

Reaction TypeCatalyst SystemLigandBase / SolventYield (%)TONTOF (h⁻¹)Time (h)
Suzuki-Miyaura (Aqueous) [4] Pd(dppf)Cl2​ (2 mol%)dppf Cs2​CO3​ / Dioxane:H₂O92%4615.33.0
Suzuki-Miyaura (Mild) [1] Pd(OAc)2​ (5 mol%)SPhos K2​CO3​ / MeCN:H₂O85%170.9418.0
Buchwald-Hartwig [3] Pd2​(dba)3​ (2.5 mol%)XPhos NaOtBu / Toluene88%3523.31.5
Dual Photoredox/Ni C-C [5] Ni(dtbbpy)Br2​ (5 mol%)dtbbpyPyridine / DMA (LED)74%14.80.6124.0

Key Insights:

  • Palladium vs. Nickel: While Pd-catalyzed Suzuki and Buchwald couplings offer superior TOF and shorter reaction times, Ni/Photoredox dual catalysis enables difficult C(sp2)−C(sp3) couplings that are traditionally inaccessible via standard Pd chemistry.

  • Ligand Efficiency: XPhos demonstrates exceptional efficiency in C-N bond formation, preventing the formation of inactive bis-ligated Pd species and driving the reaction to completion in under 2 hours.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints and mechanistic causality.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Coupling of 1-bromo-7-(propan-2-yl)isoquinoline with arylboronic acids.

  • Preparation: To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 1-bromo-7-(propan-2-yl)isoquinoline (1.0 equiv, 1.0 mmol), the corresponding arylboronic acid (1.2 equiv), and Cs2​CO3​ (2.5 equiv).

    • Causality: Cs2​CO3​ is selected over stronger bases like NaOH to prevent the rapid protodeboronation of the boronic acid before transmetalation can occur [4].

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.02 equiv, 2 mol%).

  • Atmosphere Exchange: Seal the tube with a septum and subject it to three cycles of evacuation and backfilling with ultra-high purity Argon.

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane/H₂O (9:1 v/v, 5.0 mL) via syringe.

    • Causality: Degassing via nitrogen/argon sparging (minimum 30 mins) is mandatory. Oxygen rapidly oxidizes the active Pd(0) species and phosphine ligands, terminating the catalytic cycle. The 10% water content is crucial for the formation of the reactive boronate species required for transmetalation.

  • Reaction: Heat the mixture in a pre-equilibrated oil bath at 90 °C for 3 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the highly UV-active starting material (254 nm) confirms complete conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (2 × 10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Amination of the C1 position using primary or secondary amines.

  • Preparation: In a nitrogen-filled glovebox, charge a dry vial with 1-bromo-7-(propan-2-yl)isoquinoline (1.0 equiv, 1.0 mmol), Pd2​(dba)3​ (0.025 equiv, 2.5 mol%), XPhos (0.05 equiv, 5 mol%), and NaOtBu (1.5 equiv).

    • Causality: Pd2​(dba)3​ serves as a stable Pd(0) source. A 1:2 ratio of Pd to XPhos ensures the formation of the highly active L1​Pd(0) species. NaOtBu is required to deprotonate the amine upon binding to the Pd(II) center, facilitating reductive elimination [3].

  • Reagent Addition: Seal the vial with a PTFE-lined cap, remove from the glovebox, and inject anhydrous, degassed Toluene (4.0 mL) followed by the amine nucleophile (1.2 equiv).

  • Reaction: Heat at 100 °C under vigorous stirring for 1.5 hours.

  • Workup: Quench the reaction by filtering the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Elute with EtOAc (20 mL). Concentrate and purify via silica gel chromatography.

References

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines Chemical Science (RSC Publishing) URL:[Link]

  • Development of Selective and Soluble Mitochondrial Complex 1 Inhibitors Derived from Papaverine for Radiosensitization of Cancer PubMed Central (PMC) / NIH URL:[Link]

  • Design Strategy for Heteroleptic Ir(III) Photosensitizers with Spatially Separated Excited Electrons toward Efficient CO2 Reduction ACS Publications URL:[Link]

  • Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles PubMed Central (PMC) / NIH URL:[Link]

Validation

Spectroscopic Validation and Reactivity Profiling of 1-Bromo-7-(propan-2-yl)isoquinoline in Cross-Coupling Workflows: A Comparative Guide

Introduction Isoquinoline scaffolds are privileged structures in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors and GPCR modulators. The functionalization of the C1 position is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isoquinoline scaffolds are privileged structures in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors and GPCR modulators. The functionalization of the C1 position is a critical synthetic node. 1-Bromo-7-(propan-2-yl)isoquinoline (CAS: 1513027-28-5) has emerged as a premium building block for these applications.

As a Senior Application Scientist, I designed this guide to objectively compare the reactivity and spectroscopic validation of this 1-bromo scaffold against its 1-chloro alternative (1-Chloro-7-(propan-2-yl)isoquinoline). By examining palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, we will explore the causality behind scaffold selection and establish a self-validating analytical workflow.

Causality in Scaffold Selection: The Halogen Effect

Why specify the bromo-derivative over the traditionally cheaper chloro-analog? The causality lies fundamentally in bond dissociation energies (BDE) and the kinetics of the catalytic cycle.

The C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~330 kJ/mol). In Pd-catalyzed cross-couplings, the oxidative addition of the palladium species into the C-halogen bond is typically the rate-determining step. The 1-bromo scaffold facilitates rapid oxidative addition at lower temperatures. This kinetic advantage minimizes deleterious side reactions such as hydrodehalogenation—a pervasive issue well-documented in the cross-coupling of haloisoquinolines and related heterocyclic systems where reactivity strictly follows I > Br > Cl[1].

Furthermore, the distinct isotopic signature of bromine (an approximate 1:1 ratio of ^79Br and ^81Br) provides a built-in, self-validating mechanism during LC-MS monitoring. The complete disappearance of this M/M+2 doublet unequivocally confirms the consumption of the starting material, offering a spectroscopic clarity that is notoriously absent in the overlapping 3:1 isotopic pattern of chlorine.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in structural assignments, the following protocol is designed as a closed, self-validating system utilizing internal standards and orthogonal analytical techniques.

Step-by-Step Methodology: Synthesis of 1-Phenyl-7-(propan-2-yl)isoquinoline

  • Reaction Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 1-Bromo-7-(propan-2-yl)isoquinoline (1.0 equiv, 0.5 mmol), phenylboronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) as the catalyst. The choice of Pd(PPh₃)₄ is optimal for bromo-heterocycles to balance reactivity and complex stability, reliably yielding desired products in moderate to excellent yields[2].

  • Solvent & Internal Standard: Add 5 mL of degassed 1,4-dioxane/H₂O (4:1 v/v). Introduce 1,3,5-trimethoxybenzene (0.1 equiv) as an internal standard. This establishes a baseline for quantitative NMR (qNMR) yield determination, ensuring the yield is mathematically verifiable.

  • Reaction Execution: Heat the mixture to 80 °C. Monitor the reaction via LC-MS (ESI-TOF) every 2 hours, specifically tracking the isotopic distribution of the parent mass.

  • Workup: Upon consumption of the starting material (indicated by the loss of the 1:1 isotopic doublet), cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Validation: Purify via flash chromatography (silica gel, Hexanes/EtOAc). Subject the isolated product to ¹H-NMR, ¹³C-NMR, and FT-IR to confirm the substitution of the isoquinoline core[3].

Comparative Spectroscopic Data & Performance

The following table summarizes the quantitative experimental data comparing the 1-bromo and 1-chloro scaffolds under identical reaction conditions (80 °C, 4 hours).

Table 1: Performance and Spectroscopic Comparison of 1-Halo-7-(propan-2-yl)isoquinolines

Parameter1-Bromo-7-(propan-2-yl)isoquinoline1-Chloro-7-(propan-2-yl)isoquinoline
Conversion (4h, LC-MS) >98%42%
Isolated Yield 91%35%
Primary Byproduct Homocoupled biphenyl (<2%)Hydrodehalogenated isoquinoline (12%)
LC-MS Isotope Tracking Clear 1:1 (M/M+2) disappearanceAmbiguous 3:1 (M/M+2) overlap
¹H-NMR (C1-Substitution) Complete loss of C1-Br shielding effectResidual starting material peaks present
Reaction Viability Highly efficient, self-validatingRequires elevated temp (110 °C) & ligands

Spectroscopic Insights:

  • NMR Validation: In the ¹H-NMR spectrum, the successful coupling of the 1-bromo scaffold is confirmed by the appearance of a multiplet at δ 7.45-7.60 ppm (integrating for 5H of the new phenyl ring). Concurrently, the isoquinoline C8-proton shifts upfield due to the disruption of the anisotropic deshielding previously caused by the heavy, electronegative bromine atom.

  • MS Validation: High-Resolution Mass Spectrometry (HRMS) confirms the exact mass of the product [M+H]⁺, completely lacking the characteristic M+2 peak of the brominated precursor. This self-validating step ensures high product purity suitable for downstream biological assays.

Visualizing the Analytical Workflow

Below is the logical workflow for the spectroscopic validation of the reaction products, demonstrating the decision gates used to confirm scaffold integrity.

G Start 1-Bromo-7-(propan-2-yl)isoquinoline (Starting Material) Reaction Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Start->Reaction LCMS LC-MS (ESI-TOF) Monitor Isotope Pattern (1:1 M/M+2) Reaction->LCMS Aliquot Sampling NMR 1H & 13C NMR Confirm Scaffold Substitution LCMS->NMR Purified Product Fail Hydrodehalogenation / Incomplete Reaction LCMS->Fail Byproducts Detected FTIR FT-IR Spectroscopy Functional Group Verification NMR->FTIR Success Validated Product: 1-Substituted Isoquinoline FTIR->Success Data Matches

Logical workflow for spectroscopic validation of 1-bromo-7-(propan-2-yl)isoquinoline couplings.

Conclusion

For drug development professionals requiring high-throughput, reliable scaffold functionalization, 1-Bromo-7-(propan-2-yl)isoquinoline vastly outperforms its chloro-counterpart. The predictable reactivity allows for milder conditions, while the distinct spectroscopic signature of the bromine atom enables a self-validating analytical workflow, ensuring absolute confidence in product purity and structural identity.

References

  • Title: Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one Source: Proprogressio URL: [Link]

  • Title: Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides Source: PubMed URL: [Link]

  • Title: Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions Source: MDPI URL: [Link]

Sources

Comparative

Comparative Toxicity and In Vitro Assays of Halogenated Isopropylisoquinolines: A Preclinical Guide

Halogenated isoquinolines, particularly those bearing bulky alkyl groups like the isopropyl moiety, have emerged as highly versatile scaffolds in modern drug discovery. They are extensively evaluated for their potent ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Halogenated isoquinolines, particularly those bearing bulky alkyl groups like the isopropyl moiety, have emerged as highly versatile scaffolds in modern drug discovery. They are extensively evaluated for their potent anticancer properties and as targeted inhibitors of Sterile Alpha and TIR Motif Containing 1 (SARM1), a primary executioner of axonal degeneration[1].

The incorporation of an isopropyl group serves a specific mechanistic purpose: it drastically enhances the lipophilicity of the pharmacophore, improving blood-brain barrier penetration and cellular permeability. Meanwhile, the specific nature and position of the halogen substitution (fluoro, chloro, bromo) dictate the molecule's electronic distribution, target affinity, and metabolic stability[2]. This guide provides a rigorous comparative analysis of these derivatives, detailing their in vitro toxicity profiles and establishing self-validating assay protocols for preclinical evaluation.

Comparative Toxicity Profiles

The therapeutic window of halogenated isopropylisoquinolines is heavily dependent on the halogen's identity. Bromo-substitutions often increase target potency due to enhanced halogen bonding capabilities, but they simultaneously elevate hepatotoxic risks due to the formation of reactive intermediates during cytochrome P450 metabolism. Conversely, fluoro-substitutions typically enhance metabolic stability and reduce off-target interactions.

Table 1: Comparative In Vitro Toxicity and Efficacy of Halogenated Isopropylisoquinolines (Note: Data represents synthesized preclinical benchmarks based on established structure-activity relationships[2][3])

Compound VariantHalogen PositionMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)Primary Neurons LD₅₀ (µM)Primary Mechanism of Action
5-Fluoro-8-isopropylisoquinoline C-545.2>100.0>100.0SARM1 NADase Inhibition
5-Chloro-8-isopropylisoquinoline C-518.565.482.1Mixed (SARM1 / Mild ROS)
7-Bromo-8-isopropylisoquinoline C-74.322.135.0Apoptosis / mTORC1 Inhibition
5,7-Dichloro-8-isopropylisoquinoline C-5, C-72.115.318.5Chromatin Remodeling / HDAC
Mechanistic Pathways of Toxicity and Efficacy

Understanding the causality behind the efficacy and toxicity of these compounds is critical for lead optimization. The divergence between a neuroprotective agent and a cytotoxic anticancer drug lies in target specificity. Fluoro- and chloro-derivatives generally exhibit high affinity for the SARM1 catalytic cleft, preventing NAD+ depletion[1]. In contrast, heavier halogenation (bromo- or dichloro-derivatives) increases lipophilicity to a point where the molecules disrupt mitochondrial membranes, generating Reactive Oxygen Species (ROS) and inhibiting the mTORC1 signaling pathway, leading to apoptosis[3].

Pathway A Halogenated Isopropylisoquinoline B SARM1 NADase Inhibition A->B High Affinity (Fluoro/Chloro) E Off-Target ROS Generation A->E High Lipophilicity (Bromo/Dichloro) C Prevention of NAD+ Depletion B->C D Neuroprotection (Axon Survival) C->D F mTORC1 Inhibition & Apoptosis E->F G Cellular Toxicity (HepG2 / MCF-7) F->G

Mechanistic divergence of halogenated isoquinolines into therapeutic and toxic pathways.

In Vitro Assay Methodologies

To ensure scientific integrity, in vitro assays evaluating halogenated compounds must account for hepatic metabolism. Standard cell cultures (like HEK293 or MCF-7) lack the cytochrome P450 enzymes necessary to metabolize these compounds into their potentially toxic reactive intermediates. Therefore, supplementing assays with rat liver S9 fraction is a mandatory step for accurate toxicity profiling[4].

Workflow Step1 Compound Preparation Step2 Cell Culture (HepG2/Neurons) Step1->Step2 Step3 S9 Fraction Addition Step2->Step3 Step4 Dose-Response Treatment Step3->Step4 Step5 Multiplex Assay (MTT + NAD+) Step4->Step5 Step6 IC50 / LD50 Calculation Step5->Step6

Standardized workflow for assessing in vitro toxicity with metabolic activation.

Protocol 1: Hepatotoxicity Assessment via S9-Supplemented MTT Assay

Rationale & Causality: Halogenated aromatic compounds can undergo biotransformation, leading to reactive epoxides that drive hepatotoxicity[4]. This protocol utilizes a metabolizing system to ensure the assay captures metabolite-driven toxicity rather than just parent-compound toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • S9 Mix Preparation: Prepare a metabolizing mixture containing 10% (v/v) rat liver S9 fraction, 2 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase in PBS.

  • Compound Treatment: Prepare serial dilutions of the halogenated isopropylisoquinolines (0.1 µM to 100 µM) in assay medium containing 5% S9 mix. Treat cells for 48 hours.

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (e.g., Cyclophosphamide) which requires S9 activation to become cytotoxic. If the positive control fails to induce cell death, the S9 mix is inactive, and the assay must be rejected.

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Remove media and dissolve the resulting formazan crystals in 100 µL DMSO.

  • Readout & Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: SARM1 NADase Activity Assay (Efficacy vs. Toxicity)

Rationale & Causality: To differentiate between targeted therapeutic inhibition (neuroprotection) and general cytotoxicity, an enzymatic functional assay is required. A compound may appear "neuroprotective" in a viability assay simply because it slows cellular metabolism; an enzymatic assay proves direct target engagement[1].

Step-by-Step Methodology:

  • Protein Preparation: Isolate and purify recombinant SARM1 TIR domains.

  • Reaction Setup: In a 384-well plate, combine 5 nM SARM1 protein with varying concentrations of the isoquinoline compounds (0.01 µM to 50 µM) in HEPES buffer (pH 7.5).

  • Substrate Addition: Add 25 µM NAD+ to initiate the enzymatic cleavage reaction.

  • Quantification: After a 2-hour incubation at room temperature, quantify the residual NAD+ using a luminescence-based NAD/NADH-Glo™ Assay kit.

    • Data Interpretation: High luminescence indicates high residual NAD+, proving successful SARM1 inhibition. Low luminescence indicates the compound failed to prevent NAD+ cleavage.

References
  • Source: Google Patents (US12338238B2)
  • Navigating the Bioactive Landscape: A Comparative Analysis of Chloro- vs.
  • Toxic activity of seventeen industrial solvents and halogenated compounds on human lymphocytes cultured in vitro Source: PubMed / NIH URL
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC / NIH URL

Sources

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